Nanaomycin E
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72660-52-7 |
|---|---|
Molecular Formula |
C16H14O7 |
Molecular Weight |
318.28 g/mol |
IUPAC Name |
2-[(1R,10S,11S,13R)-7-hydroxy-11-methyl-2,9-dioxo-12,15-dioxatetracyclo[8.4.1.01,10.03,8]pentadeca-3(8),4,6-trien-13-yl]acetic acid |
InChI |
InChI=1S/C16H14O7/c1-7-16-14(21)12-9(3-2-4-10(12)17)13(20)15(16,23-16)6-8(22-7)5-11(18)19/h2-4,7-8,17H,5-6H2,1H3,(H,18,19)/t7-,8-,15-,16+/m0/s1 |
InChI Key |
SVGOJJZXRJJDLY-IUFZWFJJSA-N |
Isomeric SMILES |
C[C@H]1[C@@]23C(=O)C4=C(C=CC=C4O)C(=O)[C@@]2(O3)C[C@@H](O1)CC(=O)O |
Canonical SMILES |
CC1C23C(=O)C4=C(C=CC=C4O)C(=O)C2(O3)CC(O1)CC(=O)O |
Other CAS No. |
72660-52-7 |
Synonyms |
nanaomycin E |
Origin of Product |
United States |
Foundational & Exploratory
The Origin of Nanaomycin E: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nanaomycin E is a member of the nanaomycin family of pyranonaphthoquinone antibiotics. These natural products are biosynthesized by the Gram-positive bacterium Streptomyces rosa subsp. notoensis. This compound holds a key position in the biosynthetic pathway of this family of compounds, serving as the direct precursor to Nanaomycin B. Its discovery and the elucidation of its biosynthetic origin have been pivotal in understanding the enzymatic transformations that lead to the diverse structures within this antibiotic class. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the genetic basis of its production, the enzymatic steps involved in its formation, and relevant experimental protocols.
Discovery and Producing Organism
The nanaomycins were first isolated in the 1970s from the culture broth of the soil actinomycete, Streptomyces rosa subsp. notoensis [cite 11]. This bacterium is the primary producer of the known nanaomycin analogues, including this compound.
The Biosynthetic Pathway of Nanaomycins
The nanaomycins are synthesized via a type II polyketide synthase (PKS) pathway. The biosynthesis begins with the assembly of a polyketide chain from acetate units, which is then subjected to a series of tailoring reactions including cyclization, aromatization, oxidation, and reduction to form the characteristic pyranonaphthoquinone core structure.
The immediate biosynthetic precursor to this compound is Nanaomycin A. The conversion of Nanaomycin A to this compound is a critical epoxidation step. Subsequently, this compound is converted to Nanaomycin B through a reductive opening of the epoxide ring. This established biosynthetic sequence is Nanaomycin D → Nanaomycin A → this compound → Nanaomycin B.
Key Enzymes in the Formation and Conversion of this compound
Several key enzymes involved in the later stages of the nanaomycin biosynthetic pathway have been identified and characterized:
-
Nanaomycin D Reductase : This enzyme catalyzes the conversion of Nanaomycin D to Nanaomycin A.
-
Nanaomycin A Monooxygenase : This enzyme is responsible for the epoxidation of Nanaomycin A at the 4a,10a position to yield this compound. The reaction requires NADH or NADPH and molecular oxygen, characteristic of a monooxygenase [cite 1].
-
Nanaomycin B Synthetase : This enzyme catalyzes the reductive opening of the epoxide ring of this compound to form Nanaomycin B. This reaction is dependent on NADH or NADPH [cite 1].
Quantitative Data
| Compound | Cell Line | IC50 | Reference |
| Nanaomycin A | HCT116 | 400 nM | [1] |
| Nanaomycin A | A549 | 4100 nM | [1] |
| Nanaomycin A | HL60 | 800 nM | [1] |
| Nanaomycin A | DNMT3B | 500 nM | [2] |
Experimental Protocols
Fermentation of Streptomyces rosa subsp. notoensis for Nanaomycin Production
A general protocol for the fermentation of S. rosa subsp. notoensis to produce nanaomycins is as follows:
-
Inoculum Preparation : A loopful of spores from a mature slant culture of S. rosa subsp. notoensis is inoculated into a seed medium. The seed culture is incubated for 2-3 days at 27-30°C with shaking.
-
Production Culture : The seed culture is then used to inoculate a larger volume of production medium. A typical production medium contains a carbon source (e.g., glucose, glycerol), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.
-
Fermentation Conditions : The production culture is incubated for 4-7 days at 27-30°C with vigorous aeration and agitation. The pH of the culture is maintained between 6.0 and 8.0.
-
Extraction : After incubation, the culture broth is harvested. The nanaomycins can be extracted from the culture filtrate and/or the mycelium using an organic solvent such as ethyl acetate or chloroform.
-
Purification : The crude extract is then subjected to chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC) to isolate and purify the individual nanaomycin compounds, including this compound.
Cell-Free Enzyme Assay for Nanaomycin A Monooxygenase
The activity of Nanaomycin A monooxygenase can be assayed in a cell-free system:
-
Preparation of Cell-Free Extract : Mycelia of S. rosa subsp. notoensis are harvested from a production culture, washed, and resuspended in a suitable buffer. The cells are then disrupted by sonication or French press to obtain a cell-free extract. The extract is clarified by centrifugation.
-
Assay Mixture : The reaction mixture contains the cell-free extract, Nanaomycin A (substrate), and a cofactor (NADH or NADPH) in a suitable buffer.
-
Incubation : The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
Analysis : The reaction is stopped, and the mixture is extracted with an organic solvent. The formation of this compound is monitored by analytical techniques such as thin-layer chromatography (TLC) or HPLC.
Visualizations
Biosynthetic Pathway of this compound
Caption: Biosynthetic pathway leading to this compound.
Experimental Workflow for this compound Production and Analysis
Caption: Workflow for this compound production and analysis.
Conclusion
This compound is a naturally occurring antibiotic with a significant role as a key intermediate in the biosynthesis of other nanaomycins. Its origin is firmly established within the metabolic pathways of Streptomyces rosa subsp. notoensis. The enzymatic conversion of Nanaomycin A to this compound via an epoxidation reaction highlights a fascinating biochemical transformation. Further research into the genetic regulation of the nanaomycin biosynthetic cluster and detailed kinetic analysis of the involved enzymes will undoubtedly provide deeper insights into the production of these valuable secondary metabolites and may open avenues for biosynthetic engineering to generate novel analogues with improved therapeutic properties.
References
The Discovery and Isolation of Nanaomycin E from Streptomyces rosa var. notoensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanaomycin E is a pyranonaphthoquinone antibiotic produced by the actinomycete Streptomyces rosa var. notoensis. As a member of the nanaomycin family of compounds, it has garnered interest for its biological activities and its role as a key intermediate in the biosynthesis of other nanaomycins. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for the fermentation of the producing organism, the extraction and purification of the compound, and summarizes its known physicochemical and spectroscopic properties. Furthermore, this guide presents visualizations of the isolation workflow and the biosynthetic pathway of this compound to facilitate a deeper understanding for research and drug development purposes.
Introduction
The nanaomycins are a group of antibiotics first isolated from the culture broth of Streptomyces rosa var. notoensis (strain OS-3966)[1][2]. This family of compounds, which includes Nanaomycins A, B, C, D, and E, among others, exhibits a range of biological activities, including antibacterial, antifungal, and anti-mycoplasmal properties[1]. This compound is of particular interest as it is an epoxide derivative of Nanaomycin A and a direct precursor to Nanaomycin B in the biosynthetic pathway[1][3]. Its efficient production and conversion to other nanaomycins make it a valuable target of study[4]. This guide consolidates the available scientific and patent literature into a comprehensive resource for researchers working with this compound.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Orange pillar crystals (from n-hexane/methylene chloride) | [4] |
| Molecular Formula | C₁₆H₁₄O₇ | [4][5] |
| Molecular Weight | 318.28 g/mol | [5] |
| Melting Point | 172-174 °C | [4] |
| Optical Rotation | [α]D²⁰ +32.5° (c=1, methanol) | [4] |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, butyl acetate. Insoluble in n-hexane, petroleum ether. | [4] |
| Color Reaction | Positive with ferric chloride | [4] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Observed Data | Reference |
| Elemental Analysis | C: 60.14%, H: 4.34% (Calculated for C₁₆H₁₄O₇: C: 60.38%, H: 4.43%) | [4] |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/e 318.0760 (Theoretical: 318.0739) | [4] |
| Ultraviolet (UV) Absorption | λmax (methanol): 248 nm (E¹%₁cm 450), 270 nm (shoulder), 420 nm (E¹%₁cm 90) | [4] |
| Infrared (IR) Absorption (KBr) | 3400, 2950, 1720, 1680, 1645, 1620 cm⁻¹ | [4] |
Experimental Protocols
The following sections detail the methodologies for the production and isolation of this compound from Streptomyces rosa var. notoensis.
Fermentation of Streptomyces rosa var. notoensis
This protocol is adapted from the process described in U.S. Patent 4,296,040[4].
3.1.1. Media Composition
-
Seed Medium 1 & 2:
-
Glucose: 20 g/L
-
Soy bean meal: 20 g/L
-
Sodium chloride: 3 g/L
-
pH adjusted to 7.0 before sterilization.
-
-
Production Medium:
-
Glycerol: 20 g/L
-
Soy bean meal: 15 g/L
-
Soluble vegetable protein: 5 g/L
-
Sodium chloride: 3 g/L
-
pH adjusted to 7.0 before sterilization.
-
3.1.2. Fermentation Procedure
-
A platinum loop of Streptomyces rosa var. notoensis (FERM-P 2209; ATCC 31135) is inoculated into a 250 ml Erlenmeyer flask containing 50 ml of Seed Medium 1.
-
The seed culture is incubated at 27 °C for 2 days on a rotary shaker.
-
The resulting culture (2.5 ml) is transferred to a second 250 ml Erlenmeyer flask containing 50 ml of Seed Medium 2.
-
The second seed culture is incubated at 27 °C for 1 day on a rotary shaker.
-
The second seed culture is then used to inoculate a 30-liter jar fermentor containing 15 liters of the production medium.
-
The production fermentation is carried out at 27 °C for 3 days with aeration and agitation.
-
The concentration of this compound in the fermented liquor can reach 50-200 µg/ml[4].
Extraction and Isolation of this compound
The following procedure for extracting and purifying this compound is based on the method outlined in U.S. Patent 4,296,040[4].
-
After fermentation, the culture broth (e.g., 10 liters) is filtered to separate the mycelium from the supernatant.
-
The pH of the filtrate is adjusted to 4.0.
-
The acidified filtrate is extracted twice with an equal volume of ethyl acetate.
-
The ethyl acetate extracts are combined and concentrated to dryness under reduced pressure to yield a crude powder containing this compound and other nanaomycin-type compounds.
-
The crude powder is dissolved in a small volume of a benzene-ethyl acetate mixture (9:1 by volume) and applied to a silica gel column (e.g., 300 g of silica gel).
-
The column is eluted with the same benzene-ethyl acetate solvent system.
-
Fractions are collected and monitored for the presence of this compound.
-
Fractions containing this compound are combined and concentrated under reduced pressure.
-
The resulting crude this compound powder is subjected to a second round of silica gel column chromatography under the same conditions for further purification.
-
The purified fractions are concentrated, and the residue is dissolved in a mixture of n-hexane and methylene chloride (1:2 by volume).
-
The solution is concentrated under reduced pressure to induce crystallization.
-
The resulting orange pillar crystals of this compound are collected and dried. A yield of approximately 250 mg of 99% pure this compound can be obtained from 10 liters of culture broth[4].
Visualizations
To further elucidate the processes described, the following diagrams illustrate the experimental workflow for isolation and the biosynthetic pathway of this compound.
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Biosynthetic Pathway of this compound
Caption: Enzymatic conversion of Nanaomycin A to E and B.
Conclusion
This technical guide provides a centralized resource for the discovery, isolation, and characterization of this compound from Streptomyces rosa var. notoensis. The detailed experimental protocols and compiled physicochemical data serve as a valuable starting point for researchers in natural product chemistry, microbiology, and drug development. The visualization of the isolation workflow and biosynthetic pathway offers a clear conceptual framework for understanding the production of this antibiotic. While a significant amount of data has been presented, the lack of publicly available, detailed ¹H and ¹³C NMR spectra for this compound represents a knowledge gap that future research could address. Further investigation into the bioactivity and mechanism of action of this compound may also unveil new therapeutic potentials for this and related compounds.
References
An In-Depth Technical Guide to the Nanaomycin E Biosynthesis Pathway and Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of nanaomycin E, a member of the pyranonaphthoquinone family of antibiotics with significant biological activities. This document details the genetic basis, enzymatic machinery, and biochemical transformations involved in the construction of the nanaomycin core structure and its subsequent modification to yield this compound.
Introduction to Nanaomycin Biosynthesis
Nanaomycins are a group of naturally occurring antibiotics produced by the actinomycete Streptomyces rosa subsp. notoensis. These compounds exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties. The biosynthesis of nanaomycins proceeds through a type II polyketide synthase (PKS) pathway, followed by a series of tailoring enzymatic reactions that modify the initial polyketide backbone to generate the diverse array of nanaomycin analogues. This guide focuses on the biosynthetic pathway leading to this compound, a key intermediate in the formation of other nanaomycins.
The Nanaomycin Biosynthetic Gene Cluster (nnm)
The genetic blueprint for nanaomycin biosynthesis is located within a dedicated gene cluster, designated as the nnm cluster, in Streptomyces rosa subsp. notoensis. This cluster encodes all the necessary enzymes for the synthesis and modification of the nanaomycin scaffold.
Table 1: Key Genes in the Nanaomycin Biosynthetic Cluster and Their Proposed Functions
| Gene | Proposed Function |
| nnmL | Type II Polyketide Synthase (Ketosynthase α) |
| nnmM | Type II Polyketide Synthase (Ketosynthase β/Chain Length Factor) |
| nnmN | Type II Polyketide Synthase (Acyl Carrier Protein) |
| nnmK | Aromatase/Cyclase |
| nnmJ | Second Ring Cyclase |
| nnmO | Monooxygenase |
| nnmU | FAD-dependent Monooxygenase |
| nnmI | Ketoreductase |
The Biosynthetic Pathway to this compound
The biosynthesis of this compound can be divided into two major stages: the formation of the core pyranonaphthoquinone structure and the subsequent enzymatic modifications.
Formation of the Dehydronanaomycin D Core
The initial steps of the pathway are catalyzed by a type II polyketide synthase (PKS) complex, which iteratively condenses acetate units to form a linear polyketide chain.
-
Polyketide Chain Synthesis: The minimal PKS, comprising the ketosynthase subunits NnmL and NnmM (chain length factor), and the acyl carrier protein (ACP) NnmN, catalyzes the assembly of a 16-carbon polyketide chain from one acetyl-CoA starter unit and seven malonyl-CoA extender units.
-
Cyclization and Aromatization: The nascent polyketide chain is then subjected to a series of cyclization and aromatization reactions catalyzed by the aromatase/cyclase NnmK and the second ring cyclase NnmJ. These reactions establish the characteristic tricyclic ring system of the nanaomycins.
-
Oxidative Tailoring: The cyclized intermediate undergoes several oxidative modifications. The monooxygenases NnmO and NnmU are proposed to introduce hydroxyl groups at specific positions on the aromatic ring.
-
Reduction: The ketoreductase NnmI is responsible for the reduction of a keto group, leading to the formation of the key intermediate, dehydronanaomycin D.
Conversion of Dehydronanaomycin D to this compound
The final steps leading to this compound involve a series of enzymatic transformations of the dehydronanaomycin D core.
-
Formation of Nanaomycin D: Dehydronanaomycin D is converted to nanaomycin D, although the specific enzyme catalyzing this step has not been fully characterized.
-
Conversion of Nanaomycin D to Nanaomycin A: Nanaomycin D reductase, a flavoprotein containing FAD, catalyzes the reductive transformation of nanaomycin D to nanaomycin A in the presence of NADH under anaerobic conditions.[1] The reaction proceeds via a hydroquinone intermediate.[2]
-
Conversion of Nanaomycin A to this compound: Nanaomycin A monooxygenase catalyzes the epoxidation of nanaomycin A to form this compound.[3] This reaction requires NADH or NADPH and molecular oxygen, suggesting a monooxygenase-type mechanism.[3]
Enzymatic Reactions and Quantitative Data
The following table summarizes the available quantitative data for the enzymes involved in the later stages of nanaomycin biosynthesis. Data for the PKS and early tailoring enzymes are currently limited in the scientific literature.
Table 2: Quantitative Data for Nanaomycin Biosynthetic Enzymes
| Enzyme | Substrate | Product | Cofactor(s) | Km (μM) | Optimal pH | Optimal Temp. (°C) |
| Nanaomycin D Reductase | Nanaomycin D | Nanaomycin A | NADH | 250 | 5.0 | 37 |
| NADH | 62 | |||||
| Nanaomycin A Monooxygenase | Nanaomycin A | This compound | NADH/NADPH, O2 | N/A | N/A | N/A |
| Nanaomycin B Synthetase | This compound | Nanaomycin B | NADH/NADPH | N/A | N/A | N/A |
| N/A: Data not available in the cited literature. |
Experimental Protocols
Detailed experimental protocols for the in vitro characterization of all enzymes in the nanaomycin pathway are not extensively published. However, based on the available literature, the following methodologies are representative of the approaches used.
General Cell-Free System for Nanaomycin Conversions
This protocol is adapted from the study of the conversions of nanaomycin A to E and E to B.[3]
-
Preparation of Cell-Free Extract:
-
Culture Streptomyces rosa var. notoensis in a suitable production medium.
-
Harvest the mycelia by centrifugation.
-
Wash the mycelia with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Resuspend the mycelia in the same buffer and disrupt by sonication or French press.
-
Centrifuge the lysate at high speed (e.g., 30,000 x g) to obtain a clear cell-free extract.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing the cell-free extract, the substrate (nanaomycin A or E), and the required cofactors (NADH or NADPH).
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the product and analyze by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Purification and Assay of Nanaomycin D Reductase
This protocol is based on the purification and characterization of Nanaomycin D Reductase.[1]
-
Enzyme Purification:
-
Subject the cell-free extract to ammonium sulfate fractionation.
-
Perform sequential column chromatography using DEAE-cellulose, Sephadex G-100, and hydroxyapatite.
-
Monitor the enzyme activity at each step to track the purification.
-
Assess the purity of the final enzyme preparation by SDS-PAGE.
-
-
Enzyme Activity Assay:
-
The activity of Nanaomycin D reductase can be measured spectrophotometrically by monitoring the decrease in absorbance of NADH at 340 nm.
-
The reaction mixture should contain the purified enzyme, nanaomycin D, and NADH in a suitable buffer (e.g., 0.1 M citrate buffer, pH 5.0).
-
The reaction should be carried out under anaerobic conditions.
-
Kinetic parameters (Km and Vmax) can be determined by varying the concentrations of the substrates.
-
Visualizations
The following diagrams illustrate the this compound biosynthesis pathway and a general workflow for the characterization of biosynthetic enzymes.
Figure 1: The biosynthetic pathway of this compound.
Figure 2: General experimental workflow for enzyme characterization.
References
- 1. Partial In Vitro Reconstitution of an Orphan Polyketide Synthase Associated with Clinical Cases of Nocardiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of nanaomycin. III. Nanaomycin A formation from nanaomycin D by nanaomycin D reductase via a hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of nanaomycin: syntheses of this compound from nanaomycin A and of nanaomycin B from this compound in a cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antibiotic Mechanism of Nanaomycin E: A Technical Guide for Researchers
Abstract
Nanaomycin E, a member of the benzoisochromanequinone class of antibiotics, exhibits potent activity primarily against Gram-positive bacteria. This technical guide synthesizes the current understanding of its mechanism of action, drawing from direct evidence and studies on its closely related precursor, Nanaomycin A. The primary antibacterial activity of this compound is attributed to the inhibition of the bacterial respiratory chain, leading to the generation of cytotoxic reactive oxygen species (ROS). This document provides a detailed exploration of this mechanism, supported by available quantitative data, experimental methodologies, and visual representations of the key pathways involved. While this compound and its analogues have also been noted for their effects on eukaryotic systems, such as the inhibition of DNA methyltransferases, this guide focuses on the core mechanisms underlying its antibacterial properties.
Core Antibacterial Mechanism of Action
The primary mode of antibacterial action for the nanaomycin class, including this compound, is the disruption of crucial bioenergetic processes at the bacterial cell membrane. Evidence points to the inhibition of the electron transport chain as the central event.
Inhibition of the Bacterial Respiratory Chain
Studies on Nanaomycin A, from which this compound is an epoxy derivative, have demonstrated that its antibacterial effect stems from the inhibition of respiratory chain-linked NADH or flavin dehydrogenases[1]. These enzymes are critical components of the electron transport chain in bacteria, responsible for oxidizing NADH and transferring electrons to generate a proton motive force for ATP synthesis. By binding to and inhibiting these dehydrogenases, this compound effectively disrupts the flow of electrons.
This inhibition leads to a cascade of detrimental effects for the bacterial cell:
-
Depletion of Cellular Energy: The blockage of the electron transport chain severely curtails ATP production, starving the cell of the energy required for essential metabolic processes, including replication, transcription, and translation.
-
Reductive Stress: The accumulation of reduced NADH due to the inhibition of its oxidation can lead to a state of reductive stress within the cell, further unbalancing cellular homeostasis.
Generation of Reactive Oxygen Species (ROS)
A direct consequence of inhibiting the electron transport chain is the increased production of reactive oxygen species (ROS)[1]. When the normal flow of electrons is impeded, electrons can be prematurely transferred to molecular oxygen, resulting in the formation of superoxide radicals (O₂⁻). This initial ROS can then be converted into other highly reactive species, such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH).
These ROS inflict widespread damage to critical cellular components:
-
DNA Damage: Hydroxyl radicals, in particular, can cause single- and double-strand breaks in bacterial DNA, leading to mutations and cell death.
-
Protein Oxidation: ROS can oxidize amino acid residues in proteins, leading to conformational changes and loss of function.
-
Lipid Peroxidation: The bacterial cell membrane is susceptible to lipid peroxidation by ROS, which compromises its integrity and leads to leakage of cellular contents.
The combined effects of energy depletion and oxidative damage create an intracellular environment that is incompatible with bacterial survival.
Activity Spectrum and Efficacy
This compound demonstrates selective activity, primarily against Gram-positive bacteria[2]. This selectivity may be due to differences in cell wall structure and the accessibility of the target enzymes in the respiratory chain.
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against various microorganisms. The data is derived from patent literature and presented here for comparative analysis.
| Microorganism | Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus 209P | Gram-positive | 1.56 | [3] |
| Bacillus subtilis PCI 219 | Gram-positive | 0.78 | [3] |
| Sarcina lutea PCI 1001 | Gram-positive | 0.2 | [3] |
| Mycobacterium smegmatis ATCC607 | Gram-positive | 3.12 | [3] |
| Escherichia coli K-12 | Gram-negative | >100 | [3] |
| Pseudomonas aeruginosa | Gram-negative | >100 | [3] |
| Candida albicans | Fungus | 12.5 | [3] |
| Trichophyton asteroides | Fungus | 0.78 | [3] |
| Mycoplasma gallisepticum | Mycoplasma | 0.05 | [3] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound's Antibacterial Action
Experimental Workflow for Determining the Mechanism of Action
Detailed Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a suitable broth (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with agitation until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in broth in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Assay for Inhibition of Bacterial Respiratory Chain
This protocol measures the effect of this compound on oxygen consumption.
-
Bacterial Culture and Preparation:
-
Grow the test bacterium to mid-log phase in a suitable broth.
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the cells in the same buffer to a standardized optical density.
-
-
Oxygen Consumption Measurement:
-
Use a Clark-type oxygen electrode or a fluorescence-based oxygen sensor.
-
Add the bacterial suspension to the measurement chamber and allow it to equilibrate.
-
Initiate respiration by adding a substrate (e.g., glucose or NADH).
-
Record the basal rate of oxygen consumption.
-
Add this compound at various concentrations (e.g., 0.5x, 1x, 2x MIC) and continue to monitor oxygen consumption.
-
A dose-dependent decrease in the rate of oxygen consumption indicates inhibition of the respiratory chain.
-
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes a fluorescent probe, such as CellROX™ Green, to detect intracellular ROS.
-
Bacterial Culture and Treatment:
-
Grow the test bacterium to early or mid-log phase.
-
Treat the bacterial cultures with this compound at sub-inhibitory and inhibitory concentrations for a defined period (e.g., 1-2 hours). Include an untreated control and a positive control (e.g., menadione, a known ROS inducer)[4].
-
-
Staining with Fluorescent Probe:
-
Add the ROS-sensitive fluorescent probe (e.g., CellROX™ Green) to each culture and incubate according to the manufacturer's instructions, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of the bacterial suspension using a fluorometer, fluorescence microscope, or flow cytometer.
-
An increase in fluorescence intensity in the this compound-treated samples compared to the untreated control indicates the induction of intracellular ROS.
-
Conclusion
The antibacterial mechanism of this compound is primarily driven by the inhibition of the bacterial respiratory chain, a critical pathway for cellular energy production. This inhibition leads to a dual assault on the bacterial cell: energy depletion and the generation of cytotoxic reactive oxygen species. This multifaceted mode of action makes this compound a compelling subject for further research in the development of new antibiotics, particularly against Gram-positive pathogens. Future studies should focus on identifying the specific enzyme targets within the respiratory chain and further characterizing the spectrum of its antibacterial activity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Production of Superoxide in Bacteria Is Stress- and Cell State-Dependent: A Gating-Optimized Flow Cytometry Method that Minimizes ROS Measurement Artifacts with Fluorescent Dyes [frontiersin.org]
An In-depth Technical Guide to Nanaomycin E: A Novel Regulator of the NLRP3 Inflammasome
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nanaomycin E is a quinone-based antibiotic that has emerged as a significant subject of interest in immunology and drug development due to its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular characteristics, mechanism of action, and experimental evaluation of this compound. The primary focus is on its well-documented role as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This document synthesizes the current scientific literature to provide researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this compound.
Molecular Profile of this compound
This compound is a member of the nanaomycin class of antibiotics, which are produced by Streptomyces species. Its chemical structure is distinct, featuring an epoxy group that differentiates it from other nanaomycins.
| Property | Value | Source |
| Molecular Formula | C16H14O7 | [1][2] |
| Molecular Weight | 318.28 g/mol | [1][2] |
| Appearance | Orange Crystal | [3] |
| Primary Biological Activity | NLRP3 Inflammasome Inhibitor | [4][5] |
| Other Reported Activities | Activity against Gram-positive bacteria and fungi | [3] |
Mechanism of Action: Inhibition of the NLRP3 Inflammasome
Recent studies have elucidated that this compound exerts its anti-inflammatory effects by targeting the NLRP3 inflammasome signaling pathway.[4][5] The activation of the NLRP3 inflammasome is a critical event in the innate immune response, leading to the production of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of this pathway is associated with numerous inflammatory conditions.
This compound's mechanism of action is centered on the preservation of mitochondrial health.[4][5] By preventing mitochondrial dysfunction, it effectively suppresses the generation of mitochondrial reactive oxygen species (ROS), a key upstream signal for NLRP3 activation. This preventative action halts the downstream cascade of inflammasome assembly.
The key inhibitory steps are:
-
Prevention of Mitochondrial Dysfunction: this compound mitigates mitochondrial damage, which is a primary trigger for NLRP3 activation.[4][5]
-
Inhibition of ASC Oligomerization: By preventing the initial trigger, this compound inhibits the subsequent oligomerization of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which forms a large protein complex known as the ASC speck.[4][5]
-
Suppression of Caspase-1 Cleavage: The inhibition of ASC speck formation prevents the recruitment and auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.[4][5]
-
Reduction of Pro-inflammatory Cytokine Release: Consequently, the maturation and release of IL-1β and IL-18 are significantly reduced.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Dasatinib suppresses particulate-induced pyroptosis and acute lung inflammation [frontiersin.org]
- 3. Novel antibiotics effective against gram-positive and -negative multi-resistant bacteria with limited resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Determining the Cytotoxicity of Nanaomycin E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for conducting a cytotoxicity assay for Nanaomycin E, a member of the nanaomycin class of antibiotics. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell viability.[1] While specific cytotoxic data for this compound is limited, this protocol provides a robust framework for its evaluation. Data for related compounds, Nanaomycin A and K, are included for comparative purposes.
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[1] This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting intracellular formazan crystals are then solubilized, and the absorbance of the solution is measured at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[1]
Data Presentation: Cytotoxicity of Nanaomycin Analogs
Due to the limited availability of specific IC50 values for this compound, the following table summarizes the reported cytotoxic activities of the related compounds Nanaomycin A and Nanaomycin K on various cancer cell lines. This data can serve as a preliminary reference for designing dose-response experiments for this compound.
| Compound | Cell Line | Cell Type | IC50 Value | Reference |
| Nanaomycin A | HCT116 | Human Colon Carcinoma | 400 nM | [2] |
| Nanaomycin A | A549 | Human Lung Carcinoma | 4100 nM | [2] |
| Nanaomycin A | HL60 | Human Promyelocytic Leukemia | 800 nM | [2] |
| Nanaomycin K | KK47 | Human Bladder Cancer | Significant inhibition at 5 µg/mL and 50 µg/mL | [3] |
| Nanaomycin K | T24 | Human Bladder Cancer | Significant inhibition at 5 µg/mL and 50 µg/mL | [3] |
| Nanaomycin K | ACHN | Human Renal Cell Carcinoma | Significant inhibition | [4] |
| Nanaomycin K | Caki-1 | Human Renal Cell Carcinoma | Significant inhibition | [4] |
| Nanaomycin K | Renca | Murine Renal Cell Carcinoma | Significant inhibition | [4] |
Experimental Protocols
Materials
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator at 37°C with 5% CO2
Experimental Workflow: MTT Assay
The following diagram outlines the key steps for performing the MTT cytotoxicity assay.
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Dilute the cells in a complete culture medium to a final concentration that will result in 50-80% confluency after the desired incubation period. A typical seeding density is 5,000-10,000 cells per well in a 96-well plate.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve a range of desired concentrations. It is advisable to perform a wide range of concentrations in the initial experiment to determine the approximate IC50.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.
-
Untreated Control: Cells in a fresh medium without any treatment.
-
Blank: Medium only (no cells) to serve as a background control.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of the 5 mg/mL MTT solution to each well.[5]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%, from the dose-response curve. This can be done using non-linear regression analysis with software such as GraphPad Prism.
-
Potential Signaling Pathways
While the specific signaling pathways affected by this compound are not fully elucidated, research on related compounds provides some insights. Nanaomycin A is a known inhibitor of DNA methyltransferase 3B (DNMT3B).[2] Nanaomycin K has been shown to inhibit the MAPK signaling pathway (specifically JNK and p38) and the epithelial-mesenchymal transition (EMT) pathway.[3] Furthermore, a study on this compound demonstrated its ability to inhibit the NLRP3 inflammasome by preventing mitochondrial dysfunction.[6]
The following diagram illustrates a potential signaling pathway that could be investigated for this compound, based on the known mechanisms of its analogs and its own observed effects.
Caption: Potential signaling pathways affected by this compound based on its known activities and those of its analogs.
Disclaimer: This document provides a general protocol and should be adapted based on the specific cell line and experimental conditions. It is crucial to perform preliminary experiments to optimize parameters such as cell seeding density and incubation times. The information on signaling pathways is based on current research and may be subject to change as more data becomes available.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
- 5. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 6. This compound inhibits NLRP3 inflammasome activation by preventing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Nanaomycin E
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Nanaomycin E against Gram-positive bacteria using the broth microdilution method. This protocol is based on the guidelines set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure accuracy and reproducibility.
Introduction
This compound is an antibiotic known for its activity against Gram-positive bacteria and fungi.[1] Accurate determination of its MIC is a critical step in preclinical drug development, providing essential data on its potency and spectrum of activity. The broth microdilution method is a widely accepted and standardized technique for quantitative antimicrobial susceptibility testing.[2]
Physicochemical Properties of this compound
A patent for this compound specifies the following solubility properties:
-
Soluble in: Methanol, ethanol, ethyl acetate, butyl acetate.
-
Insoluble in: n-hexane, petroleum ether.
This information is crucial for the preparation of a stock solution for the MIC assay.
Experimental Protocol: Broth Microdilution Method for this compound MIC Determination
This protocol is adapted from the CLSI M07 guidelines, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[3][4][5]
1. Materials
-
This compound
-
Methanol or Ethanol (for stock solution)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Gram-positive bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Bacillus subtilis)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland standards for inoculum standardization
-
Sterile saline or phosphate-buffered saline (PBS)
2. Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the powder in 100% methanol or ethanol to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Store the stock solution in a sterile, tightly sealed container at -20°C or below. Note: The long-term stability of this compound in solution has not been extensively documented. It is recommended to prepare fresh stock solutions for each experiment or to perform a stability study if the solution is to be stored for an extended period.
3. Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or CAMHB.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is equivalent to approximately 1-2 x 10⁸ CFU/mL for Staphylococcus aureus.
-
Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.
4. Two-Fold Serial Dilution of this compound in a 96-Well Plate
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Prepare an intermediate dilution of the this compound stock solution in CAMHB. The concentration of this intermediate solution should be twice the highest concentration to be tested.
-
Add 200 µL of the intermediate this compound dilution to well 1.
-
Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix by pipetting up and down several times.
-
Continue this two-fold serial dilution process from well 2 to well 10.
-
After mixing in well 10, discard 100 µL.
-
Well 11 will serve as the growth control (no antibiotic).
-
Well 12 will serve as the sterility control (no bacteria).
5. Inoculation and Incubation
-
Add 10 µL of the standardized bacterial inoculum (prepared in step 3.5) to wells 1 through 11. This will result in a final volume of 110 µL per well and the desired final bacterial concentration. Do not inoculate well 12.
-
Seal the plate with a breathable film or place it in a container with a loose-fitting lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpreting the MIC
-
After incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.
-
The MIC is recorded as the concentration of this compound in the first well that shows no visible growth.
Data Presentation
The results of the MIC testing should be summarized in a clear and structured table.
| Test Organism | This compound MIC (µg/mL) | Quality Control Strain | QC Strain MIC (µg/mL) |
| Staphylococcus aureus | [Insert Value] | S. aureus ATCC® 29213™ | [Insert Value] |
| Bacillus subtilis | [Insert Value] | ||
| [Other Gram-positive] | [Insert Value] |
Note: As there are no established quality control ranges for this compound, the QC strain results serve to ensure the overall validity and reproducibility of the assay.
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for this compound MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration of this compound.
Logical Relationship of MIC Determination Components
Caption: Key components influencing the final MIC value.
References
Application Notes and Protocols for Nanaomycin E in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanaomycin E is a member of the nanaomycin class of antibiotics, which are naturally occurring quinone compounds produced by Streptomyces species. While research on this compound is not as extensive as on other analogues like Nanaomycin A and K, the existing body of literature on the nanaomycin family suggests potent anti-cancer properties. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and modulate key signaling pathways involved in tumorigenesis.[1][2][3][4] This document provides an overview of the potential applications of this compound in cancer cell culture studies, along with detailed protocols for its use.
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The quantitative data, mechanisms of action, and signaling pathways described herein are primarily based on studies of the closely related and well-researched Nanaomycin A and Nanaomycin K. It is recommended that researchers perform dose-response studies to determine the optimal concentration of this compound for their specific cell lines and experimental conditions.
Mechanism of Action
The anti-cancer effects of nanaomycins are attributed to their ability to interfere with fundamental cellular processes. Based on studies of its analogues, this compound is likely to exert its effects through one or more of the following mechanisms:
-
Inhibition of DNA Methyltransferase 3B (DNMT3B): Nanaomycin A is a known selective inhibitor of DNMT3B.[3][5] This enzyme is crucial for de novo DNA methylation, an epigenetic modification that can silence tumor suppressor genes in cancer cells. Inhibition of DNMT3B by this compound could lead to the re-expression of these silenced genes, thereby inhibiting tumor growth.[3][4][5]
-
Induction of Apoptosis: Nanaomycin K has been shown to induce apoptosis in various cancer cell lines, including bladder and renal cancer.[1][2][6] This is often mediated through the activation of caspase cascades, key executioners of apoptosis.[2]
-
Inhibition of the Epithelial-Mesenchymal Transition (EMT): EMT is a process by which cancer cells gain migratory and invasive properties. Nanaomycin K has been demonstrated to inhibit EMT, which is associated with a decrease in the expression of mesenchymal markers (e.g., N-cadherin, Vimentin) and an increase in epithelial markers (e.g., E-cadherin).[1][6]
-
Modulation of MAPK Signaling Pathways: Nanaomycin K has been observed to suppress the phosphorylation of p38 and JNK, components of the MAPK signaling pathway that are involved in cell proliferation and survival.[1]
Quantitative Data
The following table summarizes the 50% inhibitory concentration (IC50) values for Nanaomycin A in various human cancer cell lines. These values can serve as a starting point for determining the effective concentration range for this compound in similar cell types.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 0.4 |
| A549 | Lung Carcinoma | 4.1 |
| HL60 | Promyelocytic Leukemia | 0.8 |
Data is for Nanaomycin A as reported in a study on its DNMT3B inhibitory activity.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the chosen duration.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization.
-
Collect the cells, including any floating cells from the supernatant, by centrifugation.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DNMT3B, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound as described previously.
-
Wash the cells with cold PBS and lyse them in RIPA buffer.
-
Collect the lysate and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
-
Visualizations
Caption: Proposed mechanism of this compound via DNMT3B inhibition.
Caption: General workflow for in vitro studies of this compound.
References
- 1. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
Application of Nanaomycin E in the Study of Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Nanaomycin E is a quinone-based antibiotic and an epoxy derivative of Nanaomycin A.[1] Recent studies have highlighted its potential as a valuable tool for investigating mitochondrial dysfunction, particularly in the context of inflammation. Unlike its analog Nanaomycin A, which is known to inhibit DNA methyltransferase 3B (DNMT3B), this compound exhibits a distinct mechanism of action centered on the preservation of mitochondrial integrity with low cytotoxicity.[1] This makes it a promising lead compound for the development of anti-inflammatory agents that target mitochondrial dysfunction-mediated pathologies.[1]
Mechanism of Action
This compound's primary application in the study of mitochondrial dysfunction stems from its ability to prevent mitochondrial damage and reduce the production of mitochondrial reactive oxygen species (mROS).[1] Dysfunctional mitochondria are a significant source of cellular stress and are known to trigger inflammatory signaling pathways.[1] Specifically, the accumulation of mROS can lead to the activation of the NLRP3 (Nod-like receptor family pyrin domain-containing 3) inflammasome, a multiprotein complex that plays a crucial role in the innate immune response.[1]
The activation of the NLRP3 inflammasome leads to the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, driving an inflammatory response.[1]
This compound intervenes in this pathway by mitigating the initial mitochondrial dysfunction. By reducing mROS production, it prevents a key upstream event required for NLRP3 inflammasome activation.[1] This inhibitory effect has been observed in macrophages, where this compound was shown to suppress the release of IL-1β and IL-18.[1]
Applications in Research
The unique properties of this compound make it a valuable tool for a variety of research applications:
-
Investigating the Role of Mitochondrial Dysfunction in Inflammation: this compound can be used to dissect the specific contribution of mitochondrial-derived ROS to the activation of the NLRP3 inflammasome in various inflammatory disease models.
-
Screening for Novel Anti-inflammatory Compounds: As a compound with a defined mechanism of action, this compound can serve as a positive control or benchmark in screens for new drugs targeting mitochondrial dysfunction-associated inflammation.
-
Studying the Regulation of NLRP3 Inflammasome Activation: Researchers can use this compound to explore the upstream signaling events that link mitochondrial homeostasis to inflammasome assembly and activation.
-
Drug Development for Inflammatory Diseases: The efficacy of this compound in preclinical models, such as imiquimod-induced psoriasis-like skin inflammation, suggests its potential as a therapeutic candidate for NLRP3-mediated inflammatory diseases.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key indicators of mitochondrial function and inflammation, as reported in the literature.
Table 1: Effect of this compound on Mitochondrial ROS Production
| Cell Type | Treatment | This compound Concentration | % Reduction in Mitochondrial ROS | Reference |
| Bone marrow-derived macrophages (BMDMs) | Imiquimod-induced | 10 µM | Significant reduction (qualitative) | [1] |
Table 2: Effect of this compound on NLRP3 Inflammasome Activation
| Cell Type | Inflammasome Activator | This compound Concentration | Measured Parameter | % Inhibition | Reference |
| Bone marrow-derived macrophages (BMDMs) | Imiquimod | 10 µM | IL-1β secretion | ~75% | [1] |
| Bone marrow-derived macrophages (BMDMs) | Imiquimod | 10 µM | IL-18 secretion | ~80% | [1] |
| Bone marrow-derived macrophages (BMDMs) | Imiquimod | 10 µM | Caspase-1 cleavage | Significant inhibition (qualitative) | [1] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial ROS Production using MitoSOX Red
This protocol is adapted from studies investigating the effect of this compound on mitochondrial superoxide production.[1]
Materials:
-
Bone marrow-derived macrophages (BMDMs) or other relevant cell line
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Imiquimod or other desired mitochondrial stressor
-
MitoSOX Red mitochondrial superoxide indicator (Thermo Fisher Scientific)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed BMDMs in a suitable culture plate (e.g., 24-well plate for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.
-
Priming (Optional but Recommended for Inflammasome Studies): Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
This compound Pre-treatment: Pre-treat the cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for 1 hour.
-
Induction of Mitochondrial Stress: Add the mitochondrial stressor (e.g., Imiquimod, 100 µg/mL) to the wells and incubate for the desired time (e.g., 6 hours).
-
MitoSOX Red Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in warm HBSS.
-
Remove the culture medium from the cells and wash once with warm HBSS.
-
Add the MitoSOX Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Wash the cells three times with warm HBSS.
-
Analysis:
-
Fluorescence Microscopy: Image the cells using a fluorescence microscope with the appropriate filter set for rhodamine (excitation/emission ~510/580 nm).
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation buffer, resuspend in HBSS, and analyze on a flow cytometer using the PE channel.
-
Protocol 2: Assessment of NLRP3 Inflammasome Activation by ELISA
This protocol measures the secretion of IL-1β as a downstream indicator of NLRP3 inflammasome activation.
Materials:
-
Bone marrow-derived macrophages (BMDMs)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Imiquimod or other NLRP3 activator
-
ELISA kit for mouse IL-1β (e.g., R&D Systems or BioLegend)
-
96-well plate for cell culture
Procedure:
-
Cell Seeding: Seed BMDMs in a 96-well plate at a suitable density and allow them to adhere.
-
Priming: Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 1 hour.
-
Inflammasome Activation: Add the NLRP3 activator (e.g., Imiquimod, 100 µg/mL) to the wells and incubate for 6-24 hours.
-
Supernatant Collection: Carefully collect the cell culture supernatants from each well.
-
ELISA: Perform the IL-1β ELISA according to the manufacturer's instructions.
-
Data Analysis: Calculate the concentration of IL-1β in each sample based on the standard curve. Compare the levels of IL-1β in this compound-treated samples to the vehicle-treated control.
Visualizations
Caption: Mechanism of this compound in preventing inflammation.
Caption: Experimental workflow for studying this compound.
References
Application Notes and Protocols for the Isolation and Purification of Nanaomycin E from Streptomyces rosa var. notoensis Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanaomycin E is a member of the nanaomycin family of antibiotics, a group of pyranonaphthoquinone compounds produced by the actinomycete Streptomyces rosa var. notoensis (also referred to as Streptomyces rosa subsp. notoensis).[1][2] As an epoxy derivative of Nanaomycin A, this compound has garnered interest for its potential therapeutic applications. This document provides detailed protocols for the cultivation of S. rosa var. notoensis, followed by the isolation and purification of this compound from the culture broth. The methodologies described herein are compiled from established research and patents to guide researchers in obtaining this valuable secondary metabolite.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its successful isolation and purification. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₇ | PubChem CID: 175109 |
| Molecular Weight | 318.28 g/mol | PubChem CID: 175109 |
| Appearance | Crystalline solid | US Patent 4,296,040 |
| Solubility | Soluble in ethyl acetate, chloroform, methanol | US Patent 4,296,040 |
Experimental Protocols
I. Fermentation of Streptomyces rosa var. notoensis for this compound Production
This protocol details the two-stage fermentation process for the production of this compound.
A. Media Preparation
-
Seed Culture Medium:
-
Glucose: 20 g/L
-
Soluble Vegetable Protein: 10 g/L
-
Yeast Extract: 5 g/L
-
Calcium Carbonate: 2 g/L
-
Adjust pH to 7.0 before sterilization.
-
-
Production Medium:
-
Glucose: 20 g/L
-
Meat Extract: 10 g/L
-
Sodium Chloride: 5 g/L
-
Calcium Carbonate: 3 g/L
-
Adjust pH to 5.0 before sterilization.[2]
-
B. Fermentation Procedure
-
Seed Culture: Inoculate a loopful of S. rosa var. notoensis from a slant culture into a 500 mL flask containing 100 mL of the seed culture medium. Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Production Culture: Transfer the seed culture (5% v/v) into a 30 L jar fermentor containing 18 L of the production medium.
-
Incubation: Conduct the fermentation at 36°C for 2 days with aeration (20 L/min) and agitation (350 rpm).[2]
II. Extraction of this compound from Culture Broth
This protocol describes the solvent extraction process to isolate the crude this compound from the fermentation broth.
-
Acidification: After fermentation, adjust the pH of the culture broth to 2.0 using concentrated sulfuric acid.
-
Solvent Extraction:
-
Add an equal volume of ethyl acetate to the acidified broth.
-
Stir the mixture vigorously for 30 minutes.
-
Separate the ethyl acetate layer containing the nanaomycins.
-
Repeat the extraction process twice to maximize the yield.
-
-
Concentration: Combine the ethyl acetate extracts and concentrate to dryness under reduced pressure using a rotary evaporator. The resulting residue contains a mixture of nanaomycins.[2]
III. Purification of this compound
This section outlines the chromatographic techniques for the purification of this compound from the crude extract.
A. Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel (70-230 mesh) column in a suitable glass column, packed using a slurry of silica gel in chloroform.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the prepared silica gel column.
-
Elution: Elute the column with a stepwise gradient of chloroform and methanol. A common starting point is 100% chloroform, gradually increasing the polarity by adding methanol.
-
Fraction Collection: Collect fractions and monitor the presence of this compound using thin-layer chromatography (TLC) with a chloroform-methanol solvent system.
-
Pooling and Concentration: Combine the fractions containing pure this compound and concentrate under reduced pressure.[2]
B. Crystallization (Final Purification)
-
Dissolve the partially purified this compound from the column chromatography step in a small volume of chloroform.
-
Allow the solution to stand at room temperature.
-
This compound will crystallize out of the solution.
-
Collect the crystals by filtration and dry them under vacuum.[2]
C. Alternative: Preparative Thin-Layer Chromatography (Prep-TLC)
For smaller scale purification, preparative TLC can be employed.
-
Plate Preparation: Use a silica gel G F254 preparative TLC plate.
-
Sample Application: Apply the concentrated fractions containing this compound as a band onto the TLC plate.
-
Development: Develop the plate in a chromatography chamber using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).
-
Visualization: Visualize the separated bands under UV light (254 nm).
-
Scraping and Elution: Scrape the band corresponding to this compound from the plate and elute the compound from the silica gel using methanol or ethyl acetate.
-
Concentration: Filter the silica gel and concentrate the eluate to obtain pure this compound.
Quantitative Data
The following table summarizes the yield of this compound as reported in the literature.
| Fermentation Volume (L) | Crude Extract (g) | Purified this compound (mg) | Reference |
| 20 | Not Specified | 500 | US Patent 4,296,040 |
Visualizations
Experimental Workflow for this compound Isolation and Purification
References
Application Notes and Protocols for Inducing and Studying Apoptosis with Nanaomycin Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methods for inducing and studying apoptosis using Nanaomycin A and Nanaomycin K. Detailed protocols for key experimental assays are included to facilitate the practical application of these compounds in a laboratory setting.
Introduction to Nanaomycin Compounds and Apoptosis
Nanaomycins are a class of quinone antibiotics derived from Streptomyces species. Two prominent members of this family, Nanaomycin A and Nanaomycin K, have garnered interest in cancer research for their ability to induce apoptosis, or programmed cell death, in various cancer cell lines. Their distinct mechanisms of action offer different avenues for investigating and potentially targeting apoptotic pathways in cancer therapy.
Nanaomycin A primarily acts as a selective inhibitor of DNA methyltransferase 3B (DNMT3B).[1][2] This inhibition leads to the demethylation of genomic DNA, which can result in the re-expression of silenced tumor suppressor genes.[1][2] The reactivation of these genes can, in turn, trigger apoptotic pathways. Interestingly, in some cancer cell lines, the mode of cell death induced by Nanaomycin A may be caspase-independent.
Nanaomycin K has been shown to induce apoptosis through the canonical caspase-dependent pathway.[3][4] Its mechanism involves the upregulation of key initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[3] This compound has demonstrated pro-apoptotic effects in renal, bladder, and prostate cancer cell models.[3][4][5]
Data Presentation: Efficacy of Nanaomycin Compounds in Cancer Cell Lines
The following tables summarize the quantitative data on the anti-proliferative and pro-apoptotic effects of Nanaomycin A and Nanaomycin K in various cancer cell lines.
Table 1: Anti-proliferative Activity of Nanaomycin A
| Cell Line | Cancer Type | IC50 Value (nM) | Incubation Time (hours) |
| HCT116 | Colorectal Carcinoma | 400 | 72 |
| A549 | Lung Carcinoma | 4100 | 72 |
| HL60 | Promyelocytic Leukemia | 800 | 72 |
Data sourced from Kuck D, et al. Mol Cancer Ther. 2010.
Table 2: Apoptosis Induction by Nanaomycin K
| Cell Line | Cancer Type | Concentration (µg/mL) | Incubation Time (hours) | Apoptosis Detection Method | Key Findings |
| ACHN | Renal Cell Carcinoma | 25 | 24 | Annexin V/PI Flow Cytometry | Significant increase in early and late apoptotic cell populations in the presence of TGF-β.[3][4] |
| KK47 | Non-muscle-invasive Bladder Cancer | 5 and 50 | 48 | Annexin V/PI Flow Cytometry | Significant induction of late apoptosis at both concentrations in the presence of TGF-β.[6] |
| T24 | Muscle-invasive Bladder Cancer | 5 and 50 | 48 | Annexin V/PI Flow Cytometry | Significant induction of late apoptosis at both concentrations in the presence of TGF-β.[6] |
| TRAMP-C2 | Prostate Cancer | Not specified | Not specified | Immunohistochemistry | Increased expression of cleaved Caspase-3 in vivo.[7] |
Signaling Pathways
The signaling pathways for Nanaomycin A and Nanaomycin K-induced apoptosis are distinct.
Nanaomycin A: DNMT3B Inhibition and Potential Caspase-Independent Apoptosis
Nanaomycin A's primary mechanism involves the inhibition of DNMT3B, leading to the reactivation of tumor suppressor genes (TSGs). This can subsequently trigger apoptosis. In some cellular contexts, this apoptosis may proceed through a caspase-independent pathway.
Caption: Nanaomycin A inhibits DNMT3B, leading to the reactivation of tumor suppressor genes and subsequent apoptosis.
Nanaomycin K: Caspase-Dependent Apoptosis Pathway
Nanaomycin K induces apoptosis by activating both the intrinsic and extrinsic caspase pathways, culminating in the activation of the executioner caspase-3.
Caption: Nanaomycin K triggers apoptosis through the activation of initiator and executioner caspases.
Experimental Workflow
A typical workflow for studying Nanaomycin-induced apoptosis involves treating cancer cells with the compound, followed by harvesting and analysis using various assays to detect apoptotic markers.
Caption: General experimental workflow for studying Nanaomycin-induced apoptosis.
Experimental Protocols
Protocol 1: Induction of Apoptosis with Nanaomycin Compounds
This protocol outlines the general procedure for treating adherent cancer cells with Nanaomycin A or Nanaomycin K to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., ACHN, KK47, T24, HCT116, A549, HL60)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Nanaomycin A or Nanaomycin K stock solution (dissolved in DMSO)
-
6-well or 12-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Incubate the cells for 24 hours to allow for adherence.
-
Preparation of Treatment Media: Prepare fresh dilutions of Nanaomycin A or Nanaomycin K in complete cell culture medium to the desired final concentrations (refer to Table 1 and Table 2 for guidance). Include a vehicle control (DMSO) at the same concentration as the highest Nanaomycin concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the treatment media.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, collect both the floating and adherent cells. For adherent cells, wash with PBS, and then detach using Trypsin-EDTA. Combine all cells for subsequent analysis.
Protocol 2: Detection of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This protocol describes how to quantify apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Harvested cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Washing: Centrifuge the harvested cells at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Detection of Cleaved Caspase-3 by Western Blot
This protocol is for detecting the activation of caspase-3 by observing its cleavage into active fragments via Western blotting.
Materials:
-
Harvested cells from Protocol 1
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-cleaved Caspase-3
-
Primary antibody: Mouse anti-β-actin (loading control)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellet with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved Caspase-3 (typically at a 1:1000 dilution) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (typically at a 1:2000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The presence of a ~17/19 kDa band indicates cleaved (active) Caspase-3.
-
Loading Control: Strip the membrane and re-probe with the β-actin antibody to ensure equal protein loading.
References
- 1. pure.teikyo.jp [pure.teikyo.jp]
- 2. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
- 4. Compound K Induces Apoptosis of Bladder Cancer T24 Cells Via Reactive Oxygen Species-Mediated p38 MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Nanaomycin E in Solution
Welcome to the technical support center for Nanaomycin E. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What does this indicate?
A change in the color of your this compound solution, often to a brownish hue, typically indicates degradation. This compound, an epoxy-p-benzoquinone, is susceptible to degradation, which can be accelerated by factors such as pH, light exposure, and the presence of oxidizing agents. The color change is likely due to the formation of polymeric degradation products.
Q2: I'm observing a decrease in the potency of my this compound solution over a short period. What are the likely causes?
A rapid loss of potency is a strong indicator of chemical instability. The primary degradation pathways for quinone-containing compounds like this compound in solution include hydrolysis of the epoxy ring and oxidation of the hydroquinone form. These reactions can be influenced by:
-
pH: Both acidic and alkaline conditions can catalyze degradation.
-
Light: Exposure to UV or even ambient light can lead to photodegradation.
-
Temperature: Elevated temperatures will increase the rate of chemical degradation.
-
Dissolved Oxygen: The presence of oxygen can promote oxidative degradation.
Q3: What are the expected degradation products of this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, based on the reactivity of similar epoxy-quinone compounds, likely degradation pathways include:
-
Hydrolysis: Opening of the epoxide ring to form a diol.
-
Oxidation: Conversion of the hydroquinone moiety (if present in equilibrium) to the quinone, which can then undergo further reactions.
-
Polymerization: Reaction of unstable intermediates to form colored polymeric materials.
Q4: How can I minimize the degradation of this compound during my experiments?
To enhance the stability of this compound in solution, consider the following precautions:
-
pH Control: Prepare solutions in a buffered system, ideally close to neutral pH (around 7.0), unless your experimental conditions require otherwise.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Temperature Control: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and prepare working solutions fresh for each experiment. Avoid repeated freeze-thaw cycles.
-
Use of Co-solvents: If compatible with your experimental system, using a co-solvent such as DMSO or ethanol to prepare concentrated stock solutions can limit hydrolytic degradation. Subsequent dilution into aqueous buffers should be done immediately before use.
-
Degassed Solvents: For sensitive experiments, using solvents that have been degassed to remove dissolved oxygen can help prevent oxidative degradation.
Troubleshooting Guides
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Precipitate forms in the aqueous solution. | Poor aqueous solubility of this compound. Degradation products may also be less soluble. | 1. Prepare a higher concentration stock solution in an organic solvent like DMSO or ethanol and dilute it into your aqueous buffer immediately before use. 2. Consider using a formulation aid such as cyclodextrins to improve solubility. |
| Inconsistent results between experiments. | Degradation of this compound stock solution over time. | 1. Aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. 2. Prepare fresh stock solutions more frequently. 3. Perform a stability study on your stock solution under your storage conditions to determine its usable lifetime. |
| Baseline drift or new peaks appear in HPLC analysis over time. | Degradation of this compound in the analytical sample or mobile phase. | 1. Ensure the autosampler is temperature-controlled to minimize degradation during the analytical run. 2. Prepare samples immediately before injection. 3. Check the stability of this compound in your mobile phase. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Place the solid this compound powder in a 60°C oven for 24 and 48 hours. Also, heat a solution of this compound at 60°C for 24 and 48 hours.
-
Photodegradation: Expose a solution of this compound to a photostability chamber (ICH Option 1 or 2) or a UV lamp at 254 nm and 365 nm for 24 and 48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Sample Analysis:
-
Analyze the stressed samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector. The PDA detector will help in identifying the formation of new peaks corresponding to degradation products.
4. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Assess the peak purity of the this compound peak to ensure that no degradation products are co-eluting.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
1. Instrumentation:
-
HPLC system with a PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (determine by UV scan), and also scan a broad range (e.g., 200-400 nm) with the PDA detector to visualize all separating peaks.
-
Injection Volume: 10 µL.
3. Method Optimization:
-
Adjust the gradient slope, mobile phase composition (e.g., trying methanol instead of acetonitrile, or using a different buffer), and column chemistry to achieve adequate separation between the parent this compound peak and all degradation product peaks. A resolution of >1.5 between all peaks is generally desired.
Protocol 3: Stabilization of this compound using Cyclodextrins
This protocol describes how to prepare a this compound-cyclodextrin inclusion complex to potentially improve its aqueous stability and solubility.
1. Materials:
-
This compound.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Deionized water.
2. Preparation of the Complex (Kneading Method):
-
Prepare a 1:1 molar ratio of this compound and HP-β-CD.
-
In a mortar, add the HP-β-CD and a small amount of water to form a paste.
-
Gradually add the this compound powder to the paste and knead for 30-60 minutes.
-
Dry the resulting solid in a desiccator under vacuum.
3. Characterization (Optional but Recommended):
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or Nuclear Magnetic Resonance (NMR) spectroscopy.
4. Stability Assessment:
-
Prepare an aqueous solution of the this compound-HP-β-CD complex and a solution of free this compound (in a suitable solvent, diluted in the same aqueous buffer) at the same concentration.
-
Store both solutions under the same conditions (e.g., room temperature, protected from light).
-
Analyze the concentration of this compound in both solutions at various time points using a validated stability-indicating HPLC method to compare their degradation rates.
Protocol 4: Stabilization of this compound by Lyophilization
This protocol provides a general procedure for lyophilizing this compound to improve its long-term storage stability in the solid state.
1. Formulation:
-
Dissolve this compound in a suitable solvent system. For aqueous-based lyophilization, a co-solvent system (e.g., water with a small amount of t-butanol) might be necessary to initially dissolve the compound.
-
Add a cryoprotectant/bulking agent (e.g., mannitol or sucrose) at a suitable concentration (e.g., 5% w/v). This is crucial to prevent the collapse of the cake and to protect the drug during freezing.
2. Freezing:
-
Dispense the formulated solution into lyophilization vials.
-
Place the vials in a freeze-dryer and cool them to a temperature well below the eutectic point of the formulation (e.g., -40°C to -80°C). The cooling rate can be critical and may need optimization.
3. Primary Drying (Sublimation):
-
Apply a vacuum to the chamber (e.g., <200 mTorr).
-
Gradually increase the shelf temperature to a point still below the collapse temperature of the formulation (e.g., -10°C to 0°C). This phase removes the frozen solvent.
4. Secondary Drying (Desorption):
-
After all the ice has sublimed, increase the shelf temperature further (e.g., to 25°C) to remove unfrozen, bound water molecules.
5. Reconstitution and Analysis:
-
Reconstitute the lyophilized cake with the appropriate solvent (e.g., water for injection or buffer).
-
Analyze the reconstituted solution for appearance, reconstitution time, and the concentration and purity of this compound using a validated HPLC method.
Data Summary Tables
Table 1: Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendation |
| pH | Degradation is accelerated in both acidic and alkaline conditions. | Maintain solutions at a neutral pH (around 7.0) using a buffer. |
| Light | Susceptible to photodegradation. | Protect solutions from light using amber vials or by wrapping containers in foil. |
| Temperature | Higher temperatures increase the rate of degradation. | Store stock solutions at low temperatures (-20°C or -80°C) and prepare working solutions fresh. |
| Oxygen | Can undergo oxidative degradation. | For long-term storage or sensitive applications, use degassed solvents. Consider adding antioxidants if compatible with the experimental system. |
| Solvent | Aqueous solutions can lead to hydrolysis. | Prepare high-concentration stock solutions in aprotic organic solvents like DMSO. |
Visual Diagrams
Caption: Potential degradation pathways of this compound.
Caption: Workflow for addressing this compound stability issues.
Troubleshooting Nanaomycin E cytotoxicity assay variability
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering variability in cytotoxicity assays involving Nanaomycin E.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of cytotoxicity?
This compound is an epoxy derivative of Nanaomycin A, a quinone-based antibiotic isolated from Streptomyces.[1] Its cytotoxic mechanism is linked to the disruption of cellular mitochondrial function. This mitochondrial damage leads to an increase in the production of reactive oxygen species (ROS), which are highly reactive molecules that can cause damage to DNA, proteins, and lipids, ultimately triggering cell death.[1][2] While this compound itself has been shown to inhibit the NLRP3 inflammasome with relatively low toxicity in some contexts, its impact on mitochondrial health is a key factor in its cytotoxic potential against other cell types.[1] Related compounds, such as Nanaomycin A, have been shown to inhibit DNA methyltransferase 3B (DNMT3B), leading to the reactivation of tumor suppressor genes, suggesting that Nanaomycins may have complex, multi-faceted effects on cells.[3][4]
Q2: Why are my calculated IC50 values for this compound inconsistent across different experiments?
Inconsistent IC50 values are a common issue in cell-based assays and can stem from several sources of biological variability:
-
Cell Passage Number: Cells can undergo phenotypic changes at higher passage numbers, altering their response to drugs. It is critical to use cells within a consistent, low-passage range for all experiments.[5][6][7]
-
Cell Confluency: The growth phase and density of cells at the time of treatment can significantly impact their metabolic state and sensitivity to cytotoxic agents. Always seed cells from stock flasks that are at a similar confluency (e.g., 70-80%).[7]
-
Mycoplasma Contamination: Mycoplasma infections are a notorious source of variability, affecting cell metabolism and drug response. Regular testing for contamination is essential.[5][8]
-
Cell Line Integrity: Ensure the cell line has not been misidentified or cross-contaminated. It is good practice to obtain cell lines from trusted sources and perform periodic authentication.[7]
Q3: I am observing high variability between my technical replicate wells. What are the common causes?
High well-to-well variability typically points to procedural inconsistencies:
-
Inaccurate Pipetting: Errors in pipetting cells, media, or the compound can lead to significant differences between wells. Ensure pipettes are calibrated and use proper techniques (e.g., reverse pipetting for viscous solutions).[9][10]
-
Uneven Cell Distribution: If cells are not evenly suspended before and during plating, some wells will receive more cells than others. Mix the cell suspension gently but thoroughly between plating rows.[9]
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to evaporation, which concentrates media components and the test compound, leading to skewed results.[11] To mitigate this, avoid using the outer wells or fill them with sterile media or phosphate-buffered saline (PBS).[12]
-
Presence of Bubbles: Air bubbles in the wells can interfere with the light path of the plate reader, causing inaccurate absorbance readings.[9]
Q4: My untreated (vehicle control) cells show low viability or high background signal. What could be the issue?
-
Reagent Toxicity: The assay reagents themselves (e.g., MTT, XTT) can be cytotoxic, especially with prolonged incubation times. Optimize the reagent incubation period to be long enough for signal development but short enough to avoid toxicity.[13][14]
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Always include a vehicle-only control and ensure the final solvent concentration is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%).
-
Compound Interference: this compound, as a colored compound, may interfere with colorimetric assays by absorbing light at the same wavelength as the assay product.[15] Run a control plate with the compound in cell-free media to measure its intrinsic absorbance and subtract this value from your experimental wells.
-
Media Components: Phenol red and other components in cell culture media can contribute to background absorbance or fluorescence.[12] For sensitive assays, consider using media without phenol red during the final measurement step.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your this compound cytotoxicity experiments.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Replicate Wells | Inconsistent Cell Seeding: Cell clumping or settling in the reservoir. | Ensure a single-cell suspension. Gently invert the cell suspension tube or rock the reagent reservoir frequently during plating.[9] |
| Edge Effect: Increased evaporation in outer wells of the plate. | Do not use the outer 36 wells for experimental samples. Fill them with 100-200 µL of sterile PBS or media to maintain humidity.[11] | |
| Pipetting Inaccuracy: Inconsistent volumes delivered to wells. | Ensure pipettes are properly calibrated. Use a multichannel pipette for adding common reagents to reduce variability. Avoid introducing air bubbles.[9] | |
| Inconsistent Results Between Experiments | Cell Health and Passage: Using cells from different passage numbers or growth phases. | Maintain a consistent cell culture protocol. Use cells within a defined passage number range (e.g., passages 5-20). Always passage cells at a consistent confluency.[7] |
| Mycoplasma Contamination: Unseen infection altering cell behavior. | Test for mycoplasma contamination regularly (e.g., monthly) using a PCR-based or fluorescent dye kit. Discard contaminated cultures.[8] | |
| Reagent Preparation: Inconsistent preparation of this compound stock solutions or assay reagents. | Prepare a large batch of concentrated stock solution of this compound and aliquot for single use to minimize freeze-thaw cycles. Prepare fresh assay reagents for each experiment. | |
| Low Signal-to-Noise Ratio | Suboptimal Cell Number: Seeding too few or too many cells. | Perform a cell titration experiment to determine the optimal seeding density that results in a linear response for your chosen assay and incubation time.[9] |
| Incorrect Incubation Time: Drug or assay reagent incubation is too short or too long. | Optimize the incubation time for both this compound exposure and the viability assay reagent.[14] | |
| Compound Interference: this compound absorbs light or has reducing properties. | Run a "compound only" control on each plate to measure and subtract background absorbance caused by this compound. | |
| Unexpected IC50 Curve Shape | Incomplete Solubilization (MTT Assay): Formazan crystals not fully dissolved. | After adding the solubilization solution, mix thoroughly by pipetting or using a plate shaker. Visually inspect wells for crystals before reading. |
| Compound Precipitation: this compound coming out of solution at high concentrations. | Check the solubility of this compound in your culture medium. If precipitation is observed, adjust the solvent or concentration range. |
Experimental Protocols
Detailed Protocol: MTT Cytotoxicity Assay for this compound
This protocol provides a standard method for assessing the cytotoxicity of this compound on adherent cells using a 96-well plate format.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
Sterile DMSO (for dissolving this compound)
-
Phosphate-Buffered Saline (PBS), sterile
-
0.25% Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol)
-
Sterile, tissue culture-treated 96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (capable of reading absorbance at 570 nm)
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Wash cells with PBS, then detach them using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh medium and perform a cell count. e. Dilute the cell suspension to the predetermined optimal seeding density (e.g., 5,000 - 10,000 cells/well). f. Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells to reduce edge effects.[11] g. Incubate the plate for 24 hours to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C. b. On the day of the experiment, perform serial dilutions of the this compound stock solution in complete culture medium to achieve 2X the final desired concentrations. c. Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions to the appropriate wells. Include "vehicle control" wells (medium with the same final concentration of DMSO) and "untreated control" wells (medium only). d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14] b. Incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals. c. After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals or the attached cells. d. Add 100 µL of MTT Solubilization Solution to each well. e. Mix thoroughly on an orbital shaker for 15-30 minutes to ensure all formazan crystals are dissolved.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. Use 650 nm as a reference wavelength if desired. b. Correction: Subtract the average absorbance of "no cell" blank wells from all other readings. c. Calculate Percent Viability: Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100 d. Plot percent viability against the log of this compound concentration to determine the IC50 value.
Visualizations
Fig 1. Proposed Cytotoxic Signaling of this compound
Fig 2. MTT Cytotoxicity Assay Workflow
Fig 3. Troubleshooting Logic for Assay Variability
References
- 1. This compound inhibits NLRP3 inflammasome activation by preventing mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pleiotropic Signaling by Reactive Oxygen Species Concerted with Dietary Phytochemicals and Microbial-Derived Metabolites as Potent Therapeutic Regulators of the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Considerations and Technical Pitfalls in the Employment of the MTT Assay to Evaluate Photosensitizers for Photodynamic Therapy | MDPI [mdpi.com]
Technical Support Center: Optimizing In Vivo Studies with Nanaomycin K
Welcome to the technical support center for Nanaomycin K. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dosages and troubleshooting common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for Nanaomycin K in in vivo mouse studies?
A1: Based on published studies, a typical starting dose for intratumoral administration in mice is between 0.5 mg/body and 1.0 mg/body .[1][2][3] Some studies have used up to 1.5 mg/body without observing adverse effects.[4] The optimal dose may vary depending on the tumor model and experimental goals.
Q2: How should Nanaomycin K be prepared for in vivo administration?
A2: Nanaomycin K is typically dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution. This stock solution is then diluted in Phosphate-Buffered Saline (PBS) to the final desired concentration for injection. To minimize precipitation, it is recommended to add the DMSO stock to the PBS solution slowly while vortexing. The final concentration of DMSO in the injection solution should be kept low (ideally below 10%) to avoid solvent toxicity.
Q3: What is the recommended route of administration for in vivo studies?
A3: The most commonly reported and effective route of administration for Nanaomycin K in preclinical cancer models is intratumoral injection .[1][2][3] This method delivers a high concentration of the compound directly to the tumor site, maximizing its therapeutic effect while minimizing potential systemic exposure.
Q4: What is the known in vivo mechanism of action for Nanaomycin K?
A4: Nanaomycin K exerts its anti-tumor effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway .[1] Specifically, it has been shown to suppress the phosphorylation of key proteins in this pathway, including p38, SAPK/JNK, and Erk1/2.[1] This inhibition leads to decreased cancer cell proliferation and migration, and the induction of apoptosis.[1][5]
Q5: Are there any known adverse effects of Nanaomycin K in vivo?
A5: Published studies have consistently reported no obvious adverse events or negative side effects in mice treated with Nanaomycin K at doses up to 1.5 mg/body via intratumoral injection.[2][3][4] However, as with any experimental compound, it is crucial to monitor animals closely for any signs of toxicity.
Troubleshooting Guides
Issue 1: Precipitation of Nanaomycin K upon dilution in PBS.
-
Cause: Nanaomycin K has low aqueous solubility. When a concentrated DMSO stock is rapidly diluted in an aqueous buffer like PBS, the compound can crash out of solution.
-
Solution:
-
Slow Dilution: Add the DMSO stock solution to the PBS drop-wise while vigorously vortexing the PBS solution. This gradual mixing can help maintain solubility.
-
Use of a Co-solvent or Surfactant: Consider the use of a small percentage of a biocompatible co-solvent (e.g., ethanol) or a surfactant (e.g., Tween 80) in the final PBS solution. However, the effects of these additives on the experimental outcome should be carefully evaluated in a pilot study.
-
Warm the PBS: Gently warming the PBS to 37°C before adding the DMSO stock may slightly improve solubility. Ensure the final solution is at an appropriate temperature for injection.
-
Carrier Agent: Some studies have successfully used a carrier agent like Spongel for intratumoral injection, which may help to localize the compound and prevent precipitation at the injection site.
-
Issue 2: Inconsistent anti-tumor efficacy.
-
Cause: Variability in experimental results can arise from several factors.
-
Solution:
-
Dose Optimization: The reported effective doses (0.5-1.5 mg/body) may not be optimal for all tumor models. Conduct a dose-response study to determine the most effective and well-tolerated dose for your specific model.
-
Injection Technique: Ensure consistent and accurate intratumoral injection. Inconsistent delivery can lead to variable drug distribution within the tumor.
-
Solution Stability: Prepare fresh Nanaomycin K solutions for each experiment. The stability of Nanaomycin K in PBS solution over extended periods has not been extensively reported.
-
Tumor Burden: Initiate treatment when tumors have reached a consistent and predetermined size across all experimental groups.
-
Issue 3: Observation of unexpected adverse effects.
-
Cause: While published studies report no adverse effects, individual animal responses can vary.
-
Solution:
-
Monitoring: Closely monitor the animals for signs of toxicity, including weight loss, changes in behavior, and local irritation at the injection site.
-
Dose Reduction: If adverse effects are observed, consider reducing the dose in subsequent experiments.
-
Vehicle Control: Always include a vehicle control group (receiving the same DMSO/PBS solution without Nanaomycin K) to ensure that any observed toxicity is not due to the vehicle itself.
-
Necropsy and Histopathology: In case of severe or unexpected adverse events, perform a necropsy and histopathological analysis of major organs to identify any potential organ-specific toxicities.
-
Data Presentation
Table 1: Summary of In Vivo Dosages of Nanaomycin K
| Cancer Type | Animal Model | Route of Administration | Dosage Range (mg/body) | Observed Efficacy | Reference |
| Prostate Cancer | C57BL/6J mice | Intratumoral | 0.5 - 1.0 | Significant tumor growth inhibition | [1] |
| Bladder Cancer | Xenograft mice | Intratumoral | 0.5 - 1.0 | Significant tumor growth inhibition | [2][3] |
| Renal Cell Carcinoma | BALB/c nu/nu mice | Intratumoral | 1.0 - 1.5 | Significant tumor growth inhibition | [4] |
Experimental Protocols
Protocol 1: Preparation of Nanaomycin K for Intratumoral Injection
-
Stock Solution Preparation:
-
Dissolve Nanaomycin K powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Ensure the powder is completely dissolved by vortexing. Store the stock solution at -20°C for short-term storage. It is recommended to prepare fresh stock solutions regularly.
-
-
Working Solution Preparation:
-
On the day of injection, thaw the Nanaomycin K stock solution at room temperature.
-
Calculate the required volume of the stock solution to achieve the desired final dose (e.g., 1.0 mg in a final injection volume of 100 µL).
-
In a sterile microcentrifuge tube, add the required volume of sterile PBS.
-
While vigorously vortexing the PBS, slowly add the calculated volume of the Nanaomycin K DMSO stock solution drop-wise.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
The final concentration of DMSO in the working solution should be minimized (e.g., if the stock is 10 mg/mL and the final dose is 1 mg in 100 µL, the final DMSO concentration will be 10%).
-
-
Administration:
-
Using an appropriate syringe and needle (e.g., 28-30 gauge), draw up the desired volume of the Nanaomycin K working solution.
-
Carefully inject the solution directly into the center of the established tumor.
-
Mandatory Visualizations
Caption: Experimental workflow for in vivo studies with Nanaomycin K.
Caption: Nanaomycin K inhibits the MAPK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Nanaomycin K inhibited epithelial mesenchymal transition and tumor growth in bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nanaomycin K Inhibited Cell Proliferation and Epithelial-Mesenchymal Transition in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
How to address solubility issues of Nanaomycin compounds
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility challenges encountered when working with Nanaomycin compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Nanaomycin A?
A1: Nanaomycin A is a quinone bacterial metabolite that is generally characterized by poor aqueous solubility.[1][2][3][4] It is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][2][5][6]
Q2: What is the reported solubility of Nanaomycin A in DMSO?
A2: The solubility of Nanaomycin A in DMSO has been reported by various suppliers, with slight variations. It is crucial to consult the product-specific datasheet for the most accurate information.[1][2][5][6]
| Supplier | Reported Solubility in DMSO | Molar Concentration (approx.) |
| Cayman Chemical | ~ 10 mg/mL | ~ 33.08 mM |
| RayBiotech | ≥ 15.1 mg/mL | ≥ 50 mM |
| APExBIO | > 10 mM | > 3.02 mg/mL |
| TargetMol | 95 mg/mL | 314.28 mM |
Note: The molecular weight of Nanaomycin A (302.28 g/mol ) was used for molar concentration calculations.[2][5]
Q3: My Nanaomycin A won't dissolve in my aqueous buffer. What should I do first?
A3: First, ensure you are preparing the stock solution correctly. Nanaomycin A should initially be dissolved in an organic solvent like DMSO to create a concentrated stock solution.[1][6] This stock can then be diluted into your aqueous buffer. Direct dissolution in aqueous media is often unsuccessful due to the compound's hydrophobic nature.
Q4: Are there other Nanaomycin compounds with known solubility data?
A4: While Nanaomycin A is the most commonly cited, other analogues exist. For example, Nanaomycin D has a predicted water solubility of 1.94 mg/mL, though experimental data is limited.[7] New analogues like Nanaomycin K are also being discovered, but their solubility profiles are not yet well-documented in publicly available resources.[8]
Troubleshooting Guide: Addressing Solubility Issues
This section provides strategies to overcome common solubility problems encountered during experiments with Nanaomycin compounds.
Problem: My Nanaomycin compound precipitates when I dilute the DMSO stock into my aqueous experimental medium.
This is a common issue when the final concentration of the organic solvent is too low to maintain the solubility of the hydrophobic compound.
Recommended Solutions:
-
Solution 1: Optimize Final DMSO Concentration: Try to keep the final concentration of DMSO in your aqueous medium as high as your experimental system tolerates, typically between 0.1% and 0.5%. Test the tolerance of your cell lines or assay system to the solvent.
-
Solution 2: Use Co-solvents: Incorporating a water-miscible co-solvent can increase the solubility of a poorly soluble drug in an aqueous solution.[4][9] You can try adding excipients like PEG 400, propylene glycol, or ethanol to your formulation.[10][11]
-
Solution 3: Adjust the pH of the Medium: The solubility of compounds with ionizable groups can be pH-dependent.[12] Nanaomycin A has an acidic functional group (pKa ≈ 8.21), suggesting its solubility might increase in a more alkaline environment.[7][12] This can be achieved by incorporating pH-modifying excipients into your formulation.[13][14] However, ensure the final pH is compatible with your experimental system.
-
Solution 4: Employ Advanced Formulation Strategies: If simple solvent adjustments fail, more advanced formulation techniques may be necessary. These are widely used in pharmaceutical development to enhance the bioavailability of poorly soluble drugs.[15][16][17] See the advanced strategies below for more details.
Problem: I need to prepare an aqueous formulation of Nanaomycin without using organic solvents for an in vivo study.
For applications where organic solvents are not viable, several formulation technologies can enhance aqueous solubility.
Recommended Solutions:
-
Solution 1: Cyclodextrin Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their non-polar cavity, forming a complex with a hydrophilic exterior.[18][19] This technique has been shown to significantly increase the aqueous solubility of other poorly soluble compounds.[18][20] A study on a similar compound, natamycin, showed that its water solubility was increased up to 152-fold with hydroxypropyl-β-cyclodextrin (HP-β-CD).[18]
-
Solution 2: Solid Dispersion: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[21][22][23] By converting the drug to an amorphous state and improving its wettability, solid dispersions can significantly enhance dissolution rates.[4][24] Common methods to prepare solid dispersions include solvent evaporation and hot-melt extrusion.[21][25]
-
Solution 3: Nanotechnology-Based Approaches: Reducing the particle size of the drug to the nanoscale dramatically increases the surface area, which can lead to a higher dissolution rate and improved solubility.[26][27][28] Techniques include creating nanosuspensions or encapsulating the drug in lipid-based nanocarriers like liposomes or solid lipid nanoparticles (SLNs).[16][26][29]
Experimental Protocols
Protocol 1: Preparation of Nanaomycin A Stock Solution
-
Weigh the required amount of solid Nanaomycin A in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 10 mM).[1][6]
-
To aid dissolution, gently warm the tube to 37°C for 10 minutes and vortex.[6] Sonication in an ultrasonic bath for a short period may also be used.[2][6]
-
Ensure the solid is completely dissolved before making further dilutions.
-
Store the stock solution at -20°C or -80°C for long-term stability.[2][5] Purging the vial with an inert gas like argon or nitrogen before sealing can help prevent degradation.[1]
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
-
Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher water solubility and safety profile compared to unmodified β-cyclodextrin.[18]
-
Molar Ratio: Determine the desired molar ratio of Nanaomycin A to cyclodextrin (e.g., 1:1 or 1:2).
-
Preparation:
-
Place the calculated amount of cyclodextrin in a mortar.
-
Add a small amount of water or a water-ethanol mixture to form a paste.
-
Triturate the paste thoroughly for 30-45 minutes.
-
Gradually add the weighed Nanaomycin A to the paste while continuing to knead.
-
Continue kneading for at least 60 minutes to ensure thorough mixing and complex formation.
-
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved, or use a lyophilizer (freeze-dryer).
-
Final Product: The resulting powder is the Nanaomycin-cyclodextrin inclusion complex. Grind it into a fine powder and store it in a desiccator.
-
Validation: Characterize the complex to confirm its formation using techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), or Nuclear Magnetic Resonance (NMR) spectroscopy.[19] Test the solubility of the complex in water compared to the free drug.
Visualizations
Caption: A workflow diagram for troubleshooting Nanaomycin solubility issues.
Caption: Strategies to enhance the solubility of Nanaomycin compounds.
Caption: A workflow for preparing Nanaomycin-cyclodextrin complexes.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Nanaomycin A | DNA Methyltransferase | Dehydrogenase | TargetMol [targetmol.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. journals.umcs.pl [journals.umcs.pl]
- 5. raybiotech.com [raybiotech.com]
- 6. apexbt.com [apexbt.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Nanaomycin K, a new epithelial-mesenchymal transition inhibitor produced by the actinomycete "Streptomyces rosa subsp. notoensis" OS-3966 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Formation of natamycin:cyclodextrin inclusion complexes and their characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. onlinepharmacytech.info [onlinepharmacytech.info]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. iosrphr.org [iosrphr.org]
- 22. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jddtonline.info [jddtonline.info]
- 24. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 25. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 26. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pharmtech.com [pharmtech.com]
- 28. Nanotechnology versus other techniques in improving drug dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Antibacterial Efficacy of Nanaomycin E
Welcome to the technical support center for Nanaomycin E. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions related to enhancing the antibacterial efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known spectrum of activity?
A1: this compound is a quinone antibiotic produced by Streptomyces rosa variant notoensis. It is structurally an epoxy derivative of Nanaomycin A.[1][2] It has demonstrated activity against Gram-positive bacteria and fungi.[2][3]
Q2: My experimental results show weak activity of this compound against my target organism. What could be the reason?
A2: Several factors could contribute to the perceived weak activity of this compound.
-
Bacterial Strain: The inherent susceptibility of the bacterial strain is a primary factor. This compound is generally more effective against Gram-positive bacteria.[2]
-
Experimental Conditions: The pH of the culture medium can influence the activity of some antibiotics. Ensure the pH of your nutrient agar is around 7.0 for bacterial assays.[2]
-
Compound Integrity: Ensure the purity and integrity of your this compound sample. Improper storage or handling can lead to degradation.
Q3: How can I potentially increase the antibacterial effect of this compound in my experiments?
A3: There are several strategies you can explore to enhance the efficacy of this compound:
-
Combination Therapy: Combining this compound with other antibiotics can lead to synergistic effects. This is a common strategy to overcome resistance and enhance antibacterial action.
-
Chemical Modification: Synthesizing derivatives of this compound could improve its antibacterial properties, such as increased potency or an expanded spectrum of activity.
-
Novel Drug Delivery Systems: Encapsulating this compound in nanocarriers, such as liposomes or nanoparticles, can improve its solubility, stability, and targeted delivery to the infection site, thereby enhancing its efficacy.[4][5][6][]
Q4: What is the likely mechanism of action of this compound?
A4: While the specific mechanism of this compound is not extensively studied, it belongs to the quinone class of antibiotics. The antibacterial action of quinones can involve several mechanisms, including:
-
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, and their inhibition leads to cell death.[1][8][9]
-
Generation of Reactive Oxygen Species (ROS): Quinones can undergo redox cycling, leading to the production of superoxide radicals and other ROS that damage cellular components.[10]
-
DNA Methyltransferase (DNMT) Inhibition: The closely related Nanaomycin A is a known selective inhibitor of DNA methyltransferase 3B (DNMT3B).[11][12] It is plausible that this compound shares a similar mechanism.
Troubleshooting Guides
Problem: Inconsistent Minimum Inhibitory Concentration (MIC) values for this compound.
| Possible Cause | Troubleshooting Step |
| Inoculum preparation variability | Ensure a standardized inoculum density is used for each experiment, typically a 0.5 McFarland standard. |
| Inaccurate serial dilutions | Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare fresh dilutions for each experiment. |
| Contamination of cultures | Use aseptic techniques throughout the procedure. Perform purity checks of the bacterial culture before starting the assay. |
| Variations in incubation time and temperature | Strictly adhere to the recommended incubation parameters (e.g., 37°C for 20 hours for bacteria).[2] |
Problem: No synergistic effect observed in combination therapy studies.
| Possible Cause | Troubleshooting Step |
| Inappropriate antibiotic partner | Select antibiotics with different mechanisms of action to increase the likelihood of synergy. |
| Suboptimal concentration ranges | Test a wide range of concentrations for both this compound and the partner antibiotic in a checkerboard assay. |
| Incorrect interpretation of results | Calculate the Fractional Inhibitory Concentration Index (FICI) to quantitatively assess synergy. An FICI of ≤ 0.5 is generally considered synergistic.[13] |
| Antagonistic interaction | Be aware that some antibiotic combinations can be antagonistic, resulting in reduced efficacy. |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Test Organism | MIC (µg/mL) |
| Staphylococcus aureus 209P | 12.5 |
| Staphylococcus aureus Smith | 12.5 |
| Bacillus subtilis PCI 219 | 6.25 |
| Sarcina lutea PCI 1001 | 3.12 |
| Mycobacterium smegmatis ATCC 607 | 12.5 |
| Escherichia coli K-12 | >100 |
| Pseudomonas aeruginosa | >100 |
| Klebsiella pneumoniae | >100 |
| Candida albicans | 50 |
| Saccharomyces cerevisiae | 25 |
| Aspergillus niger | >100 |
| Penicillium chrysogenum | >100 |
| Trichophyton asteroides | 6.25 |
| Trichophyton interdigitale | 6.25 |
| Data sourced from US Patent 4,296,040.[2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare a 0.5 McFarland standard suspension of the test bacterium in sterile saline or CAMHB. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Prepare serial two-fold dilutions of this compound in CAMHB in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Checkerboard Synergy Assay
This assay is used to evaluate the interaction between this compound and another antimicrobial agent.
Materials:
-
Stock solutions of this compound and the second antibiotic.
-
CAMHB
-
96-well microtiter plates
-
Bacterial suspension prepared as for the MIC assay.
Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis, create serial dilutions of this compound. Along the y-axis, create serial dilutions of the second antibiotic.
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculate each well with 100 µL of the standardized bacterial suspension (final concentration of 5 x 10⁵ CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = FIC of Drug A + FIC of Drug B Where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Visualizations
References
- 1. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4296040A - Antibiotic this compound and a process for producing the same - Google Patents [patents.google.com]
- 3. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 4. Liposomal Forms of Fluoroquinolones and Antifibrotics Decorated with Mannosylated Chitosan for Inhalation Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid-based Nanosized Delivery Systems for Fluoroquinolones: a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposomes as Antibiotic Delivery Systems: A Promising Nanotechnological Strategy against Antimicrobial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance [mdpi.com]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. The mechanism of action of quinone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Validation & Comparative
Nanaomycin E: An In Vivo Anti-Inflammatory Agent Targeting the NLRP3 Inflammasome
A Comparative Guide for Researchers
This guide provides a comprehensive analysis of the in vivo anti-inflammatory effects of Nanaomycin E, with a focus on its performance in preclinical models of skin inflammation. It is designed for researchers, scientists, and professionals in drug development seeking to understand the therapeutic potential of this compound in comparison to other anti-inflammatory agents. This document synthesizes available experimental data, details underlying mechanisms, and provides protocols for the key in vivo model cited.
Executive Summary
This compound, an epoxy derivative of the antibiotic Nanaomycin A, has demonstrated significant anti-inflammatory properties in vivo by inhibiting the NLRP3 inflammasome.[1] In a well-established imiquimod-induced psoriasis mouse model, this compound treatment markedly alleviated skin inflammation. Its mechanism of action involves the preservation of mitochondrial function and the reduction of reactive oxygen species, which are key triggers for NLRP3 inflammasome activation.[1] When compared to its parent compound, Nanaomycin A, this compound exhibits a comparable inhibitory effect on the NLRP3 inflammasome but with significantly lower toxicity.[1] This positions this compound as a promising lead compound for the development of novel and safe therapeutics for inflammatory diseases mediated by the NLRP3 inflammasome.[1]
Comparative Analysis: this compound vs. Alternative Anti-Inflammatory Agents
The primary in vivo validation for this compound's anti-inflammatory effect was conducted using the imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice. This is a standard and widely used model that recapitulates key features of human psoriasis, driven by the IL-23/IL-17 axis. Below is a comparison of this compound with other agents tested in the same model.
Note on Data Presentation: Specific quantitative data for this compound from the primary study were not available in the reviewed literature. The effect is described as a "marked alleviation" of inflammation.[1] The following table presents quantitative data for established and alternative treatments to provide a benchmark for efficacy in this model.
Table 1: Comparison of Therapeutic Efficacy in Imiquimod-Induced Psoriasis Mouse Model
| Compound/Treatment | Class | Key Efficacy Metrics (vs. IMQ Control) | Source(s) |
| This compound | NLRP3 Inflammasome Inhibitor | Qualitative: Markedly alleviated psoriasis-like skin inflammation. | [1] |
| Clobetasol Propionate (0.05%) | Corticosteroid (Standard of Care) | Ear Thickness: Significant reduction. PASI Score: Significant reduction. Epidermal Hyperplasia: Significant reduction. | [2][3] |
| Calcipotriol | Vitamin D Analogue | Ear Thickness: No significant inhibition of epidermal hyperplasia. | [3] |
| Isorhamnetin (100 mg/kg) | Flavonoid | PASI Score: Significantly lower average scores compared to the IMQ-vehicle group. Epidermal Hyperplasia: Reduced. | |
| Cycloastragenol (CAG) | NLRP3 Inflammasome Inhibitor | Clinical Scores: Significantly reduced. Epidermal Thickness: Decreased. Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6): Dose-dependent decrease. | [4] |
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting a critical pathway in the innate immune system: the NLRP3 inflammasome. Its primary mechanism involves the protection of mitochondria from stress-induced damage.
Caption: this compound's mechanism of action.
Experimental Protocols
Imiquimod-Induced Psoriasis-Like Skin Inflammation Mouse Model
This model is standard for screening potential anti-psoriatic drugs. The following is a generalized protocol based on common practices.
Animals:
-
BALB/c or C57BL/6 mice (8-12 weeks old) are typically used.
Induction of Inflammation:
-
The dorsal back skin of the mice is shaved.
-
A daily topical dose of 62.5 mg of 5% imiquimod cream (e.g., Aldara™) is applied to the shaved back and sometimes to one ear for 5-7 consecutive days.
-
A control group receives a vehicle cream (e.g., Vaseline).
Treatment Protocol (Example):
-
Test compounds (e.g., this compound) are administered, often topically or systemically (e.g., intraperitoneal injection), starting from the first day of imiquimod application or after the inflammation is established (therapeutic protocol).
-
A positive control group is typically treated with a standard-of-care drug like Clobetasol propionate.
Assessment of Inflammation:
-
Psoriasis Area and Severity Index (PASI): The severity of skin inflammation is scored daily. This index combines scores for erythema (redness), scaling (desquamation), and induration (thickness). Each parameter is scored on a scale from 0 (none) to 4 (maximum).
-
Ear Thickness: Ear swelling is measured daily using a digital caliper.
-
Histological Analysis: At the end of the experiment, skin biopsies are taken for histological examination (e.g., H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Skin or serum samples can be analyzed via ELISA or qPCR to measure the levels of pro-inflammatory cytokines such as IL-1β, IL-18, IL-17, and TNF-α.
Caption: Workflow for the psoriasis mouse model.
Conclusion and Future Directions
This compound demonstrates compelling anti-inflammatory activity in a preclinical model of psoriasis by targeting the NLRP3 inflammasome pathway through the novel mechanism of preventing mitochondrial dysfunction.[1] Its favorable toxicity profile compared to Nanaomycin A makes it an attractive candidate for further investigation.[1]
For drug development professionals, the next steps would involve:
-
Quantitative Efficacy Studies: Conducting dose-response studies to quantify the in vivo efficacy of this compound and establish a therapeutic window.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize dosing regimens.
-
Head-to-Head Comparator Studies: Performing direct comparative studies against standards of care, such as topical corticosteroids or other NLRP3 inhibitors, using quantitative endpoints.
-
Safety and Toxicology: Undertaking comprehensive toxicology studies to ensure its safety for potential clinical development.
The unique mechanism of action and promising preclinical results suggest that this compound is a valuable compound for the development of next-generation therapies for psoriasis and other NLRP3-mediated inflammatory diseases.
References
- 1. Dasatinib suppresses particulate-induced pyroptosis and acute lung inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Nicotinamide Mononucleotide Supplementation in Psoriasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Nicotinamide Mononucleotide Supplementation in Psoriasis Treatment [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Nanaomycin A and K in Cancer Cell Lines: A Guide for Researchers
This guide provides a detailed comparison of Nanaomycin A and Nanaomycin K, two members of the Nanaomycin family of antibiotics, and their respective activities against various cancer cell lines. The information is intended for researchers, scientists, and professionals in drug development.
Introduction
Nanaomycins are a group of quinone antibiotics produced by Streptomyces species. While initially explored for their antimicrobial properties, recent research has highlighted their potential as anticancer agents. This guide focuses on Nanaomycin A and Nanaomycin K, summarizing their mechanisms of action, efficacy in different cancer models, and the signaling pathways they modulate.
Quantitative Data Summary
The following tables summarize the available quantitative data on the anti-cancer effects of Nanaomycin A and Nanaomycin K.
Table 1: In Vitro Efficacy of Nanaomycin A
| Cell Line | Cancer Type | IC50 Value | Key Findings | Reference |
| HCT116 | Colon Carcinoma | 400 nM | Induces antiproliferative effects. | [1] |
| A549 | Lung Carcinoma | 4100 nM | Reduces global methylation levels and reactivates RASSF1A transcription. | [1] |
| HL60 | Promyelocytic Leukemia | 800 nM | Induces antiproliferative effects. | [1] |
| Neuroblastoma Cells | Neuroblastoma | Not Specified | Decreased genomic DNA methylation levels and induced apoptosis. | [2][3] |
Table 2: In Vitro Efficacy of Nanaomycin K
| Cell Line | Cancer Type | Concentration Tested | Key Findings | Reference |
| LNCaP | Prostate Cancer (non-CRPC) | Not Specified | Suppressed cell proliferation (p < 0.001) and phosphorylation of p38, SAPK/JNK, and Erk1/2. | [4] |
| PC-3 | Prostate Cancer (CRPC) | Not Specified | Suppressed cell proliferation (p < 0.001). | [4] |
| TRAMP-C2 | Prostate Cancer (CRPC) | Not Specified | Suppressed cell proliferation (p < 0.001) and wound healing (p = 0.008). | [4] |
| ACHN | Renal Cell Carcinoma | 10 and 25 µg/mL | Significantly inhibited cell proliferation and induced apoptosis. | [5][6] |
| Caki-1 | Renal Cell Carcinoma | 5, 10, and 25 µg/mL | Significantly inhibited cell proliferation. | [5][6] |
| Renca | Renal Cell Carcinoma | 10 and 25 µg/mL | Significantly increased the number of dead cells. | [5] |
| KK47 | Bladder Cancer (non-muscle-invasive) | 50 µg/mL | Significantly inhibited cell proliferation and migration (p < 0.01) and induced apoptosis (p < 0.01) in the presence of TGF-β. | [7] |
| T24 | Bladder Cancer (muscle-invasive) | 50 µg/mL | Significantly inhibited cell proliferation and migration (p < 0.01) and induced apoptosis (p < 0.01) in the presence of TGF-β. | [7] |
Mechanism of Action and Signaling Pathways
Nanaomycin A: A DNMT3B Inhibitor
Nanaomycin A's primary anticancer mechanism involves the selective inhibition of DNA methyltransferase 3B (DNMT3B), an enzyme crucial for de novo DNA methylation.[1][8][9][10][11] By inhibiting DNMT3B, Nanaomycin A leads to a reduction in global DNA methylation, which in turn can reactivate the transcription of silenced tumor suppressor genes.[1][8][10][11] One such reactivated gene is RASSF1A, a critical tumor suppressor.[1] This epigenetic modification ultimately results in antiproliferative effects in various cancer cells.[1][8]
Caption: Nanaomycin A inhibits DNMT3B, leading to reduced DNA hypermethylation and reactivation of tumor suppressor genes.
Nanaomycin K: An Inhibitor of EMT and MAPK Signaling
Nanaomycin K exerts its anticancer effects through a distinct mechanism involving the inhibition of the MAPK signaling pathway and the suppression of epithelial-mesenchymal transition (EMT).[4][5][6][7][12] EMT is a critical process in cancer progression, enabling cancer cells to migrate and metastasize.[5][6][7][12] Nanaomycin K has been shown to increase the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers like N-cadherin and Vimentin.[4][5][6][7] It also downregulates transcription factors that promote EMT, such as Slug and Snail.[4][5][6][7]
Furthermore, Nanaomycin K inhibits the phosphorylation of key proteins in the MAPK pathway, including p38, SAPK/JNK, and Erk1/2.[4][7][12] This inhibition, coupled with the suppression of EMT, leads to reduced cell proliferation and migration.[4][5][6][7][12] Nanaomycin K also induces apoptosis through the activation of caspases 3, 8, and 9.[4][5][6]
Caption: Nanaomycin K inhibits the MAPK pathway and EMT, leading to decreased cell proliferation and increased apoptosis.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature.
Cell Viability and Proliferation Assays
-
Cell Lines and Culture: Cancer cell lines (e.g., HCT116, A549, HL60, LNCaP, PC-3, TRAMP-C2, ACHN, Caki-1, Renca, KK47, T24) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Nanaomycin A (ranging from 10 nM to 10 µM) or Nanaomycin K (ranging from 5 to 50 µg/mL) for a specified duration (typically 72 hours).[1][5][7][9]
-
Assessment: Cell viability is commonly assessed using an MTS or MTT assay. The absorbance is measured at a specific wavelength, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.
Western Blot Analysis
-
Protein Extraction: After treatment with Nanaomycin A or K, cells are lysed to extract total protein.
-
SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., RASSF1A, N-cadherin, Vimentin, Slug, phospho-p38, phospho-SAPK/JNK, phospho-Erk1/2, cleaved Caspase-3).[4][9][12] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Wound Healing Assay
-
Cell Seeding: Cells are grown to confluence in a multi-well plate.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.
-
Treatment and Imaging: The cells are then treated with Nanaomycin K, and images of the wound are captured at different time points (e.g., 0 and 24 hours).
-
Analysis: The rate of wound closure is measured to assess cell migration.[4][5][6][7][12]
Apoptosis Assay
-
Cell Treatment: Cells are treated with the desired concentration of Nanaomycin K.
-
Staining: Cells are stained with Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive).[5][7]
The workflow for a typical in vitro study of these compounds can be visualized as follows:
Caption: A generalized workflow for the in vitro evaluation of Nanaomycin compounds in cancer cell lines.
Comparative Summary and Future Directions
Nanaomycin A and Nanaomycin K demonstrate distinct yet potent anticancer activities. Nanaomycin A acts as an epigenetic modulator, reactivating tumor suppressor genes through the inhibition of DNMT3B. In contrast, Nanaomycin K targets key signaling pathways involved in cell proliferation, migration, and survival, namely the MAPK pathway and the EMT process.
The available data suggests that Nanaomycin A may be particularly effective against cancers with known epigenetic silencing of tumor suppressor genes. Nanaomycin K shows promise for treating aggressive and metastatic cancers where EMT and MAPK signaling are highly active, such as in castration-resistant prostate cancer and advanced renal cell carcinoma.
Direct comparative studies of Nanaomycin A and K in the same cancer cell lines are currently lacking. Such studies would be invaluable for a more direct assessment of their relative potency and for identifying cancer types that may be uniquely sensitive to one compound over the other. Future research should also focus on in vivo studies to validate the promising in vitro findings and to assess the therapeutic potential of these compounds in preclinical models.
References
- 1. apexbt.com [apexbt.com]
- 2. The DNMT3B Inhibitor Nanaomycin A as a Neuroblastoma Therapeutic Agent | Bentham Science [eurekaselect.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
- 6. Nanaomycin K Inhibited Cell Proliferation and Epithelial-Mesenchymal Transition in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. auajournals.org [auajournals.org]
Nanaomycin A: A Selective DNMT3B Inhibitor Outperforming Traditional DNMT Inhibitors
For Immediate Release
[City, State] – [Date] – In the landscape of epigenetic drug discovery, Nanaomycin A, a naturally derived quinone antibiotic, is emerging as a highly selective inhibitor of DNA methyltransferase 3B (DNMT3B). This selectivity offers a significant advantage over conventional DNA methyltransferase (DNMT) inhibitors, such as 5-Azacytidine and Decitabine, which exhibit pan-DNMT inhibition and are associated with significant cytotoxicity. This comparison guide provides a detailed analysis of Nanaomycin A's performance against other DNMT inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Unveiling the Selectivity of Nanaomycin A
Nanaomycin A has been identified as a potent and selective inhibitor of DNMT3B, a key enzyme involved in de novo DNA methylation, a process frequently dysregulated in cancer.[1][2] Biochemical assays have determined the half-maximal inhibitory concentration (IC50) of Nanaomycin A against DNMT3B to be approximately 0.5 µM.[1][2] Notably, Nanaomycin A exhibits no significant inhibitory activity against DNMT1, the maintenance methyltransferase.[2] While the direct enzymatic IC50 against DNMT3A has not been widely reported, the pronounced selectivity for DNMT3B underscores its potential as a targeted therapeutic agent. This selectivity is attributed to a better stability of Nanaomycin A in the catalytic domain of DNMT3B compared to DNMT1.
In contrast, many widely used DNMT inhibitors lack this isoform specificity. The table below summarizes the available inhibitory concentration data for Nanaomycin A and other common DNMT inhibitors.
Comparative Analysis of DNMT Inhibitor Potency and Selectivity
The following table provides a comparative summary of the inhibitory concentrations (IC50) of Nanaomycin A and other DNMT inhibitors against the primary DNMT isoforms. It is important to note that for nucleoside analogs like 5-Azacytidine and Decitabine, their primary mechanism of action involves incorporation into DNA and subsequent trapping and degradation of DNMT enzymes, rather than direct enzymatic inhibition. Therefore, direct enzymatic IC50 values are often not reported; instead, their effects are typically measured by cellular cytotoxicity or reduction in DNMT protein levels.
| Inhibitor | DNMT1 IC50 (µM) | DNMT3A IC50 (µM) | DNMT3B IC50 (µM) | Mechanism of Action |
| Nanaomycin A | No activity reported | Not widely reported | 0.5 | Direct enzymatic inhibition |
| SGI-1027 | 6 - 12.5 | 8 | 7.5 | Direct enzymatic inhibition |
| 5-Azacytidine | Not applicable | Not applicable | Not applicable | Incorporation into DNA/RNA, leading to DNMT degradation |
| Decitabine | Not applicable | Not applicable | Not applicable | Incorporation into DNA, leading to DNMT degradation |
| Zebularine | Not applicable | Not applicable | Not applicable | Incorporation into DNA, leading to DNMT degradation |
Experimental Protocols
In Vitro DNA Methyltransferase (DNMT) Inhibition Assay (ELISA-based)
This protocol outlines a common non-radioactive method for determining the in vitro inhibitory activity of compounds against DNMT enzymes. This method is based on the principle of an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Recombinant human DNMT1, DNMT3A, or DNMT3B enzymes
-
DNMT substrate-coated 96-well plates
-
S-adenosyl-L-methionine (SAM) as a methyl donor
-
Test compounds (e.g., Nanaomycin A) and control inhibitors
-
Primary antibody specific for 5-methylcytosine (5-mC)
-
Secondary antibody conjugated to horseradish peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound and control inhibitor in assay buffer. Prepare a working solution of SAM.
-
Enzyme Reaction:
-
Add assay buffer to each well of the DNMT substrate-coated plate.
-
Add the diluted test compound or control inhibitor to the respective wells.
-
Add the recombinant DNMT enzyme to all wells except for the negative control.
-
Initiate the methylation reaction by adding the SAM working solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA methylation.
-
-
Detection:
-
Wash the plate multiple times with wash buffer to remove unreacted components.
-
Add the primary antibody against 5-mC to each well and incubate at room temperature for 1 hour.
-
Wash the plate again to remove unbound primary antibody.
-
Add the HRP-conjugated secondary antibody to each well and incubate at room temperature for 30-60 minutes.
-
Wash the plate thoroughly.
-
Add the HRP substrate to each well and incubate in the dark until a color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.
-
Visualizing the Mechanism and Workflow
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Mechanism of DNMT3B inhibition by Nanaomycin A.
Caption: Experimental workflow for an ELISA-based DNMT inhibition assay.
Conclusion
Nanaomycin A demonstrates a distinct and advantageous profile as a selective inhibitor of DNMT3B. Its targeted approach contrasts sharply with the broad-spectrum activity of established DNMT inhibitors like 5-Azacytidine and Decitabine. This selectivity may translate to a more favorable therapeutic window with reduced off-target effects. The provided data and experimental protocols offer a solid foundation for researchers to further investigate the potential of Nanaomycin A and other selective DNMT inhibitors in the development of novel epigenetic therapies.
References
Unraveling the Structure-Activity Relationship of Nanaomycin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The nanaomycins, a class of pyranonaphthoquinone antibiotics produced by Streptomyces species, have garnered significant interest for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Understanding the relationship between the chemical structure of nanaomycin derivatives and their biological function is crucial for the development of novel therapeutic agents with improved potency and selectivity. This guide provides a comparative analysis of different nanaomycin derivatives, supported by experimental data, to elucidate their structure-activity relationships (SAR).
Comparative Biological Activity of Nanaomycin Derivatives
The biological activity of nanaomycin derivatives is significantly influenced by substitutions on the pyranonaphthoquinone core. The following tables summarize the available quantitative data for key derivatives, highlighting their anticancer and enzyme inhibition activities.
| Derivative | Cell Line | IC50 Value | Citation |
| Nanaomycin A | HCT116 (Colon Carcinoma) | 400 nM | [1] |
| A549 (Lung Carcinoma) | 4100 nM | [1] | |
| HL60 (Promyelocytic Leukemia) | 800 nM | [1] | |
| Nanaomycin K | ACHN (Renal Cell Carcinoma) | 10 µg/mL (significant inhibition) | [2] |
| Caki-1 (Renal Cell Carcinoma) | 10 µg/mL (significant inhibition) | [2] | |
| LNCaP (Prostate Cancer) | 1.5 µg/mL (significant inhibition after 24h) | [3] | |
| PC-3 (Prostate Cancer) | 1.5 µg/mL (significant inhibition after 24h) | [3] | |
| TRAMP-C2 (Prostate Cancer) | 1.5 µg/mL (significant inhibition after 24h) | [3] |
Table 1: Anticancer Activity of Nanaomycin Derivatives
| Derivative | Enzyme | IC50 Value | Citation |
| Nanaomycin A | DNMT3B | 500 nM | [1] |
| DNMT1 | No significant inhibition | [4] |
Table 2: Enzyme Inhibition Activity of Nanaomycin A
Key Structure-Activity Relationship Insights:
-
Pyranonaphthoquinone Core: The core structure is essential for the biological activity of nanaomycins.
-
Side Chain Modifications: The nature of the side chain at various positions dramatically impacts activity and mechanism.
-
Nanaomycin A: Exhibits potent and selective inhibition of DNA methyltransferase 3B (DNMT3B), an important target in cancer therapy.[4][5] This activity is associated with the reactivation of silenced tumor suppressor genes.[4][5]
-
Nanaomycin K: Possesses an ergothioneine moiety and demonstrates significant anticancer and anti-metastatic effects.[3][6] It induces apoptosis via the Caspase-3 pathway and inhibits cell migration by targeting the MAPK signaling pathway.[3][6]
-
Nanaomycin H: This derivative is a mycothiol conjugate of nanaomycin A. The addition of the mycothiol group leads to a marked decrease in antimicrobial activity, suggesting that Nanaomycin H is a detoxification product within the producing organism.[7][8] This highlights the importance of the unsubstituted quinone for antimicrobial action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to evaluate the biological activity of nanaomycin derivatives.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells to be tested
-
96-well plates
-
Nanaomycin derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the nanaomycin derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11]
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from the dose-response curve.
Cell Migration Assay (Wound Healing Assay)
This assay is used to assess the effect of compounds on cell migration.
Materials:
-
Cells to be tested
-
6-well or 12-well plates
-
Nanaomycin derivatives
-
Complete cell culture medium
-
Pipette tips (e.g., 200 µL or 1 mL)
-
Microscope with a camera
Procedure:
-
Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and allow them to grow to form a confluent monolayer.[12]
-
Create the "Wound": Using a sterile pipette tip, create a straight scratch or "wound" through the center of the cell monolayer.[12][13]
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the desired concentration of the nanaomycin derivative or vehicle control.[12]
-
Image Acquisition (Time 0): Immediately after creating the wound, capture images of the scratch at defined locations using a microscope.
-
Incubation: Incubate the plates and allow the cells to migrate into the wound area.
-
Image Acquisition (Time X): At various time points (e.g., 12, 24, 48 hours), capture images of the same locations of the wound.
-
Data Analysis: Measure the width of the wound at different points in the images from each time point. The rate of wound closure can be calculated and compared between treated and control groups to determine the effect of the compound on cell migration.
DNMT3B Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the activity of the DNMT3B enzyme. Commercially available kits are often used for this purpose.
General Principle (based on ELISA-like format):
-
Substrate Coating: A DNA substrate is coated onto the wells of a microplate.[14]
-
Enzyme Reaction: Recombinant DNMT3B enzyme is added to the wells along with the methyl donor, S-adenosyl-L-methionine (SAM), and the test compound (nanaomycin derivative).[14][15]
-
Methylation Detection: If DNMT3B is active, it will methylate the DNA substrate. The extent of methylation is then detected using a specific antibody that recognizes 5-methylcytosine.[14][16]
-
Signal Quantification: A secondary antibody conjugated to a detection enzyme (e.g., HRP) is added, followed by a substrate that produces a colorimetric or fluorometric signal. The intensity of the signal is inversely proportional to the inhibitory activity of the test compound.[14]
-
Data Analysis: The percentage of inhibition is calculated by comparing the signal from the wells with the test compound to the control wells without the inhibitor. The IC50 value can then be determined.
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental processes, the following diagrams have been generated using Graphviz (DOT language).
Caption: Anticancer signaling pathway of Nanaomycin K.
Caption: General experimental workflow for SAR studies.
References
- 1. apexbt.com [apexbt.com]
- 2. Nanaomycin K Inhibited Cell Proliferation and Epithelial–Mesenchymal Transition in Renal Cell Carcinoma [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Nanaomycin A selectively inhibits DNMT3B and reactivates silenced tumor suppressor genes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth and Migration Blocking Effect of Nanaomycin K, a Compound Produced by Streptomyces sp., on Prostate Cancer Cell Lines In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.lib.latrobe.edu.au [search.lib.latrobe.edu.au]
- 8. researchgate.net [researchgate.net]
- 9. researchhub.com [researchhub.com]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. med.virginia.edu [med.virginia.edu]
- 13. bitesizebio.com [bitesizebio.com]
- 14. epigentek.com [epigentek.com]
- 15. DNMT3B Activity/Inhibition Assay Kit (KA1547): Novus Biologicals [novusbio.com]
- 16. epigenie.com [epigenie.com]
Unlocking Silenced Genes: A Comparative Guide to Tumor Suppressor Gene Reactivation by Nanaomycin A
For researchers, scientists, and drug development professionals, the reactivation of tumor suppressor genes silenced by epigenetic modifications presents a promising frontier in cancer therapy. This guide provides an objective comparison of Nanaomycin A's performance against other DNA methyltransferase (DNMT) inhibitors in reactivating these critical genes, supported by experimental data and detailed protocols.
Nanaomycin A has emerged as a potent agent for reversing epigenetic silencing, a hallmark of many cancers where tumor suppressor genes are inactivated without alterations to the DNA sequence. This is often mediated by the hypermethylation of CpG islands in the gene's promoter region, a process catalyzed by DNMTs. Nanaomycin A selectively inhibits DNA methyltransferase 3B (DNMT3B), a key enzyme involved in de novo methylation, leading to the reactivation of silenced tumor suppressor genes.[1][2]
Performance Comparison of DNMT Inhibitors
To validate the efficacy of Nanaomycin A in reactivating tumor suppressor genes, its performance was compared with other known DNMT inhibitors: RG108 and procainamide. The Ras association domain family 1A (RASSF1A) gene, a tumor suppressor frequently silenced by promoter hypermethylation in various cancers, was used as a key marker for reactivation.
In a study by Kuck et al. (2010), A549 lung cancer cells, which harbor a hypermethylated and silenced RASSF1A promoter, were treated with Nanaomycin A, RG108, and procainamide. The reactivation of RASSF1A transcription was quantified using quantitative real-time PCR (qRT-PCR).
| Compound | Concentration | Treatment Duration | RASSF1A Reactivation (Fold Induction) | Target DNMT |
| Nanaomycin A | 5,000 nmol/L | 72 hours | ~18-fold | DNMT3B (selective) |
| RG108 | 300 µmol/L | 72 hours | No significant reactivation | DNMT1, DNMT3A, DNMT3B |
| Procainamide | 1 mmol/L | 72 hours | No significant reactivation | DNMT1 |
| 5-Azacytidine (Control) | 25 µmol/L | 72 hours | Significant reactivation | Pan-DNMT inhibitor |
Table 1: Comparison of RASSF1A gene reactivation by various DNMT inhibitors in A549 cells. Data sourced from Kuck et al. (2010).[1][3]
The results clearly demonstrate the superior efficacy of Nanaomycin A in reactivating the RASSF1A gene compared to RG108 and procainamide at the tested concentrations.[1][3] Notably, neither RG108 nor procainamide induced significant reactivation of RASSF1A in this experimental setting.[1][3]
| Compound | IC50 vs DNMT1 | IC50 vs DNMT3B |
| Nanaomycin A | > 10,000 nM | 500 nM |
| RG108 | ~2.5 µM | Not specified |
| Procainamide | ~500 µM | Not specified |
Table 2: Comparative IC50 values of DNMT inhibitors. Data for Nanaomycin A from Kuck et al. (2010).[1]
Nanaomycin A's selectivity for DNMT3B, with an IC50 of 500 nM, underscores its targeted mechanism of action.[1] This specificity may offer advantages in therapeutic applications by minimizing off-target effects.
Signaling Pathway and Experimental Workflow
The mechanism of Nanaomycin A-induced tumor suppressor gene reactivation involves the inhibition of DNMT3B, leading to a reduction in DNA methylation at the promoter regions of silenced genes. This allows for the binding of transcription factors and the initiation of gene expression.
The experimental validation of tumor suppressor gene reactivation typically follows a structured workflow, from cell treatment to the analysis of gene and protein expression.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Quantitative Real-Time PCR (qRT-PCR) for RASSF1A Expression
-
Cell Culture and Treatment: Plate A549 cells at a suitable density and allow them to adhere overnight. Treat the cells with 5,000 nmol/L Nanaomycin A, 300 µmol/L RG108, or 1 mmol/L procainamide for 72 hours. Use a vehicle control (e.g., DMSO) for comparison.[1][3]
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for the RASSF1A gene. A housekeeping gene (e.g., GAPDH) should be used for normalization. The relative expression of RASSF1A is calculated using the ΔΔCt method.[1][4]
Methylation-Specific PCR (MSP) for Promoter Methylation Status
-
Genomic DNA Extraction and Bisulfite Conversion: Extract genomic DNA from treated and untreated cells. Perform bisulfite conversion of 1 µg of genomic DNA using a commercial kit (e.g., EpiTect Bisulfite Kit, Qiagen). This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[5]
-
PCR Amplification: Perform two separate PCR reactions for each sample using primers specific for either the methylated or the unmethylated promoter sequence of the target gene (e.g., RASSF1A, p16, RARβ).
-
Gel Electrophoresis: Analyze the PCR products on a 2% agarose gel. The presence of a band in the reaction with methylated-specific primers indicates methylation, while a band in the reaction with unmethylated-specific primers indicates a lack of methylation.[5]
Western Blot for Protein Expression
-
Protein Extraction: Lyse the treated and untreated cells in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the protein of interest (e.g., RASSF1A, ER, p16) overnight at 4°C. After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Reactivation of RASSF1A in Breast Cancer Cells by Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I study of hydralazine to demethylate and reactivate the expression of tumor suppressor genes - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
